N-Methyl-1-tosyl-1H-indol-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
100557-17-3 |
|---|---|
Molecular Formula |
C16H16N2O2S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-methyl-1-(4-methylphenyl)sulfonylindol-4-amine |
InChI |
InChI=1S/C16H16N2O2S/c1-12-6-8-13(9-7-12)21(19,20)18-11-10-14-15(17-2)4-3-5-16(14)18/h3-11,17H,1-2H3 |
InChI Key |
XIQRSJHVHHIOTO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)NC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)NC |
Origin of Product |
United States |
Foundational & Exploratory
N-Methyl-1-tosyl-1H-indol-4-amine: A Comprehensive Technical Guide
CAS Number: 100557-17-3
Molecular Formula: C₁₆H₁₆N₂O₂S
Molecular Weight: 300.38 g/mol
This technical guide provides an in-depth overview of N-Methyl-1-tosyl-1H-indol-4-amine, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this document leverages information on structurally related molecules and general synthetic methodologies to present a comprehensive resource for researchers, scientists, and drug development professionals.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Notes |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | Likely to decompose at high temperatures. |
| Solubility | Not available | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and likely insoluble in water. |
| pKa | Not available | The amine group's basicity is reduced by the electron-withdrawing tosyl group on the indole nitrogen. |
| LogP | Not available | The molecule possesses both hydrophobic (tosyl group, indole ring) and a polar (amine) character. |
Synthesis and Experimental Protocols
A specific, validated synthetic protocol for this compound is not published in peer-reviewed literature. However, a plausible multi-step synthesis can be proposed based on established organic chemistry reactions for the formation of N-tosyl indoles and the N-methylation of amines.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned to proceed via a two-step sequence starting from 1H-indol-4-amine. The first step involves the tosylation of the indole nitrogen, followed by the selective methylation of the 4-amino group.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of 1-Tosyl-1H-indol-4-amine
-
Materials: 1H-indol-4-amine, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).
-
Procedure:
-
To a solution of 1H-indol-4-amine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.2 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Tosyl-1H-indol-4-amine.
-
Step 2: Synthesis of this compound
-
Materials: 1-Tosyl-1H-indol-4-amine, methyl iodide (CH₃I), potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a solution of 1-Tosyl-1H-indol-4-amine (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Add methyl iodide (1.2 eq) to the suspension.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Potential Biological Activity and Signaling Pathways (Hypothetical)
While no specific biological activity has been reported for this compound, the indole scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds. Derivatives of indole are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The tosyl group is often used as a protecting group for the indole nitrogen, but it can also influence the biological activity of the molecule. The presence of the N-methyl-4-amino group could confer interactions with various biological targets.
Based on the activities of structurally related indole derivatives, potential (and purely hypothetical) areas of investigation for this compound could include:
-
Kinase Inhibition: Many indole derivatives are known to be inhibitors of various protein kinases involved in cell signaling pathways related to cancer and inflammation.
-
Receptor Antagonism/Agonism: The indole nucleus can mimic the structure of endogenous ligands for various receptors, such as serotonin (5-HT) receptors.
-
Enzyme Inhibition: The compound could potentially inhibit enzymes involved in various disease processes.
Hypothetical Signaling Pathway Involvement
Given the prevalence of indole derivatives as kinase inhibitors, a hypothetical workflow for screening this compound against a panel of kinases is presented below.
Caption: Hypothetical workflow for kinase inhibitor screening.
Analytical Data (Predicted)
No published analytical data for this compound is available. The following table provides predicted spectroscopic characteristics based on the structure.
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons on the indole and tosyl groups (approx. 7.0-8.0 ppm). A singlet for the N-methyl group (approx. 2.8-3.2 ppm). A singlet for the tosyl methyl group (approx. 2.4 ppm). A broad singlet for the NH proton of the amine (concentration dependent). |
| ¹³C NMR | Resonances for the aromatic carbons of the indole and tosyl groups (approx. 110-145 ppm). A resonance for the N-methyl carbon (approx. 30-35 ppm). A resonance for the tosyl methyl carbon (approx. 21 ppm). |
| IR (Infrared) | N-H stretching vibration for the secondary amine (approx. 3300-3500 cm⁻¹). C-H stretching vibrations for aromatic and methyl groups (approx. 2850-3100 cm⁻¹). S=O stretching vibrations for the sulfonyl group (approx. 1350 and 1160 cm⁻¹). |
| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺ at m/z 301.10. |
Conclusion and Future Directions
This compound is a readily accessible chemical entity based on established synthetic methodologies. While specific biological data is currently lacking, its structural features, particularly the privileged indole scaffold, suggest potential for biological activity. This technical guide provides a foundational resource for researchers interested in exploring the synthesis and potential applications of this and related compounds. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening in various biological assays to elucidate its pharmacological profile. Such studies could uncover novel biological activities and pave the way for its use as a lead compound in drug discovery programs.
In-Depth Technical Guide: N-Methyl-1-tosyl-1H-indol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Methyl-1-tosyl-1H-indol-4-amine, a synthetic derivative of the indole scaffold. Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic drugs. The introduction of a tosyl group can modulate the electronic properties and metabolic stability of the parent molecule, potentially enhancing its therapeutic profile.
Core Compound Properties
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 300.38 g/mol | [1] |
| Molecular Formula | C₁₆H₁₆N₂O₂S | [1] |
| CAS Number | 100557-17-3 | [1] |
| Canonical SMILES | CNCC1=CC=CC2=C1C=CN2S(=O)(=O)C3=CC=C(C=C3)C |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Synthesis of a Tosyl-Indole Derivative
The following is a generalized procedure for the synthesis of a tosyl-protected indole, which can be adapted for the target compound.
Step 1: N-Tosylation of 4-Nitroindole
-
To a solution of 4-nitroindole in a suitable aprotic solvent (e.g., dimethylformamide or tetrahydrofuran), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting mixture at 0 °C for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.
-
Add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-tosyl-4-nitroindole.
Step 2: Reduction of the Nitro Group
-
Dissolve the 1-tosyl-4-nitroindole in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
-
If using SnCl₂, heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the combined organic extracts and concentrate under reduced pressure to obtain 1-tosyl-1H-indol-4-amine.
Step 3: N-Methylation of the Amine
-
The final N-methylation step to yield this compound can be achieved through various methods, such as reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride, or by direct alkylation with a methylating agent like methyl iodide in the presence of a non-nucleophilic base.
Potential Biological Activity and Signaling Pathways
Specific biological activity and target-associated signaling pathways for this compound have not been extensively reported. However, the indole nucleus is a privileged scaffold in drug discovery, and its derivatives have been implicated in a multitude of biological processes.
Many indole-based compounds are known to interact with various protein kinases, G-protein coupled receptors, and nuclear receptors. The tosyl group, being a good leaving group and a bioisostere for other functional groups, can influence the binding affinity and selectivity of the compound for its biological target.
Hypothetical Signaling Pathway: Kinase Inhibition
Given that many indole derivatives are kinase inhibitors, a plausible, though unconfirmed, mechanism of action for this compound could involve the inhibition of a protein kinase signaling pathway. The diagram below illustrates a generic kinase signaling cascade that is often targeted in drug discovery.
Figure 1: A hypothetical kinase signaling pathway potentially targeted by this compound.
Experimental Workflow for Target Identification
To elucidate the biological activity of this compound, a systematic experimental workflow is required. The following diagram outlines a typical approach for target identification and validation.
Figure 2: A generalized experimental workflow for the identification and validation of the biological target of a novel compound.
Conclusion
This compound represents an interesting scaffold for further investigation in the field of drug discovery. While specific biological data for this compound is limited, its structural features suggest potential for interaction with various biological targets. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this and other novel indole derivatives. Further research is warranted to fully elucidate the therapeutic potential of this class of molecules.
References
An In-depth Technical Guide on the Physicochemical Properties of N-Methyl-1-tosyl-1H-indol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for N-Methyl-1-tosyl-1H-indol-4-amine is limited in publicly available literature. The following guide provides a comprehensive overview of its predicted physicochemical properties based on the analysis of its core structural components: N-Methyl-1H-indol-4-amine and 1-Tosyl-1H-indol-4-amine. This information is intended to serve as a foundational resource for research and development activities.
Core Physicochemical Properties
The introduction of a tosyl group to the indole nitrogen and a methyl group to the 4-amino position significantly influences the molecule's overall physicochemical profile. The tosyl group, being a strong electron-withdrawing group, decreases the electron density of the indole ring system and increases the compound's lipophilicity and molecular weight. The methyl group on the amine slightly increases lipophilicity and basicity compared to the primary amine.
Below is a comparative summary of the available and predicted physicochemical data for this compound and its parent structures.
| Property | N-Methyl-1H-indol-4-amine | 1-Tosyl-1H-indol-4-amine | This compound (Predicted/Calculated) |
| Molecular Formula | C₉H₁₀N₂ | C₁₅H₁₄N₂O₂S | C₁₆H₁₆N₂O₂S |
| Molecular Weight | 146.19 g/mol | 300.36 g/mol | 300.38 g/mol |
| Appearance | Solid | No Data Available | Likely a solid |
| Boiling Point | 328.0±15.0 °C (Predicted)[1] | No Data Available | Expected to be higher than 328°C |
| pKa | 5.04±0.10 (Predicted)[1] | No Data Available | Expected to be lower than 5.04 due to the tosyl group |
| LogP (Calculated) | No Data Available | No Data Available | Expected to be higher than related non-tosylated indoles |
| Solubility | No Data Available | No Data Available | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the reviewed literature, a general and robust methodology can be proposed based on established syntheses of related N-tosyl indole derivatives.[2][3][4]
A. General Synthesis of N-Tosyl Indole Derivatives
This protocol outlines a two-step process involving the N-tosylation of an indole followed by functional group manipulation.
Step 1: N-Tosylation of 4-Nitroindole
-
Reaction Setup: To a solution of 4-nitroindole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Tosyl Chloride: After stirring for 30 minutes, add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Step 2: Reduction of the Nitro Group and Reductive Amination
-
Nitro Group Reduction: Dissolve the N-tosyl-4-nitroindole from the previous step in a solvent like ethanol or methanol. Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Formation of the Amine: Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Reductive Amination: To the resulting 1-tosyl-1H-indol-4-amine, add an aqueous solution of formaldehyde (1.2 equivalents) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature for 4-12 hours. Adjust the pH to be basic and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Final Purification: Purify the final product, this compound, by column chromatography or recrystallization.
B. Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the methyl and tosyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the sulfonyl group of the tosyl moiety.
-
Melting Point Analysis: To determine the purity of the solid compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Visualized Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a substituted N-tosyl indole derivative.
Caption: General synthetic and characterization workflow for this compound.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways associated with this compound. Indole derivatives are known to interact with a wide range of biological targets, and the introduction of a tosyl group can significantly alter these interactions.[5] Further research, including biological screening and molecular docking studies, would be necessary to elucidate the specific cellular pathways and molecular targets of this compound. The tosyl group may influence the compound's ability to act as an inhibitor for enzymes such as tyrosinase, as has been observed with other N-tosyl-indole derivatives.[6]
References
- 1. 1-METHYL-1H-INDOL-4-AMINE CAS#: 85696-95-3 [amp.chemicalbook.com]
- 2. Synthesis of Indole Analogues of the Natural Schweinfurthins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of N-Methyl-1-tosyl-1H-indol-4-amine Analogs: A Survey of Available Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The substitution pattern on the indole ring system allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents. This technical guide focuses on the biological activity of a specific class of indole derivatives: N-Methyl-1-tosyl-1H-indol-4-amine and its analogs. The presence of a tosyl group at the 1-position and a methylamino group at the 4-position suggests potential for these compounds to interact with various biological targets. However, a comprehensive review of the scientific literature reveals that the biological activity of this specific scaffold remains largely unexplored.
Structurally Related Indole Analogs and Their Biological Activities
Research into various substituted indole derivatives has revealed a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The nature and position of substituents on the indole ring play a crucial role in determining the specific activity and potency.
Antimicrobial Activity
Numerous indole derivatives have been investigated for their potential as antimicrobial agents. For instance, certain N-substituted indole derivatives have demonstrated significant anti-inflammatory, analgesic, and anticonvulsant activities.[1][2] Moreover, some of these compounds have shown potential antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa.[1][2]
Anticancer Activity
The indole nucleus is a common feature in many anticancer agents. For example, derivatives of 4-aminophenyl substituted indole have been synthesized and evaluated for their biological activity through molecular docking studies, suggesting their potential as anticancer agents.[3]
Enzyme Inhibition
N-tosyl-indole derivatives have been explored as enzyme inhibitors. A recent study focused on N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors, which are relevant in the context of melanogenesis and skin hyperpigmentation disorders.[4] This suggests that the N-tosyl moiety can be a key pharmacophore for interacting with enzymatic targets.
Neurological and Other Activities
Indole derivatives are well-known for their diverse effects on the central nervous system. A series of N-(4-pyridinyl)-1H-indol-1-amines were synthesized and evaluated for their potential in treating Alzheimer's disease.[5]
Synthesis of this compound Analogs
The synthesis of the core structure, (1-Tosyl-1H-indol-4-yl)methanamine, can be achieved from 1-Tosyl-1H-indole-4-carbonitrile. This provides a potential synthetic route for generating a library of N-substituted analogs for biological screening.
Experimental Protocols
While specific experimental protocols for the biological evaluation of this compound are not available, general methodologies used for assessing the biological activities of related indole derivatives can be adapted.
General Workflow for Biological Screening:
Caption: General workflow for the synthesis and biological evaluation of novel chemical entities.
Signaling Pathways
Given the lack of specific biological data for this compound analogs, it is not possible to delineate a specific signaling pathway they might modulate. However, based on the activities of other indole derivatives, potential interactions with pathways involved in inflammation (e.g., NF-κB signaling), cancer (e.g., receptor tyrosine kinase pathways), or neurological functions could be hypothesized.
Hypothetical Target Interaction:
Caption: Hypothetical interaction of an analog with a biological target and subsequent signaling.
Conclusion and Future Directions
The biological activity of this compound and its analogs represents a significant gap in the current scientific literature. While the broader class of indole derivatives exhibits a vast range of pharmacological properties, the specific contribution of the N-methyl, 1-tosyl, and 4-amino substitution pattern remains to be elucidated.
Future research in this area should focus on the synthesis of a focused library of these analogs and their systematic evaluation in a panel of biological assays. This would include screening for antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities. Such studies are essential to uncover the therapeutic potential of this chemical scaffold and to establish clear structure-activity relationships that can guide the design of more potent and selective drug candidates. The lack of existing data presents a unique opportunity for novel discoveries in the field of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of 2-substituted 1-methyl-1-(4-tolylsulfonyl)hydrazines as antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Evaluation of Novel Schiff Base Analogues of 3-(4-amino) Phenylimino) 5-fluoroindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Tosylated Indole Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a tosyl (p-toluenesulfonyl) group to the indole ring has emerged as a pivotal strategy in drug discovery, significantly modulating the parent molecule's physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the discovery, synthesis, and multifaceted significance of tosylated indole derivatives. We delve into their diverse therapeutic applications, including their roles as anticancer, antimicrobial, and antioxidant agents. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a comprehensive analysis of their mechanisms of action, with a focus on key signaling pathways. Quantitative data on their biological activities are systematically tabulated for comparative analysis, and critical experimental workflows and signaling cascades are visualized through detailed diagrams to facilitate a deeper understanding of this promising class of compounds.
Introduction: The Strategic Value of the Tosyl Group in Indole Chemistry
The indole ring system is a cornerstone of medicinal chemistry, present in a vast array of pharmacologically active compounds.[1] The functionalization of the indole core is a key strategy for the development of novel therapeutic agents. The introduction of a tosyl group, a well-established protecting group in organic synthesis, has proven to be much more than a synthetic convenience in the context of indole chemistry. Tosylation of the indole nitrogen (N-tosylation) or substitution at other positions of the indole ring can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile.[2][3] This, in turn, can lead to enhanced biological activity, improved metabolic stability, and novel mechanisms of action.
Initially employed to protect the indole nitrogen during synthesis, the tosyl group has been increasingly recognized for its intrinsic contribution to the pharmacological profile of indole derivatives.[2][3] N-tosylated indoles have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects.[4] Furthermore, the tosyl group can act as a versatile functional handle, enabling further structural modifications and the synthesis of complex indole-based scaffolds.[2] This guide will illuminate the journey of tosylated indole derivatives from synthetic intermediates to promising therapeutic candidates.
Synthesis of Tosylated Indole Derivatives
The synthesis of tosylated indole derivatives can be broadly categorized into two main approaches: N-tosylation of a pre-existing indole core and the construction of the tosylated indole ring system from acyclic precursors.
N-Tosylation of Indoles
The direct tosylation of the indole nitrogen is a common and generally high-yielding reaction.
Experimental Protocol: General Procedure for N-Tosylation of Indole [5]
-
Materials:
-
Indole (1.0 eq)
-
Tosyl chloride (TsCl) (1.2 eq)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), or Triethylamine (Et₃N)) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (CH₃CN))
-
-
Procedure:
-
To a solution of the indole in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add a solution of tosyl chloride in the same solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-tosylindole.
-
Synthesis of C-Tosylated Indoles
The introduction of a tosyl group at a carbon atom of the indole ring, particularly at the C3 position, often involves multi-step synthetic sequences. A notable example is the one-pot modified Madelung synthesis of 3-tosyl-1,2-disubstituted indoles.[2]
Experimental Protocol: One-Pot Synthesis of 1,2-Disubstituted-3-tosyl Indoles [2][6]
This procedure involves the reaction of an N-(2-(bromomethyl)aryl)-N-arylbenzamide with sodium p-toluenesulfinate, followed by base-mediated cyclization.
-
Materials:
-
N-(2-(bromomethyl)aryl)-N-arylbenzamide (1.0 eq)
-
Sodium p-toluenesulfinate (p-TolSO₂Na) (4.0 eq)
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (3.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a screw-cap vial equipped with a magnetic stir bar, charge the N-(2-(bromomethyl)aryl)-N-arylbenzamide (0.5 mmol), sodium p-toluenesulfinate (2.0 mmol), and DMSO (1 mL).[2]
-
Heat the reaction mixture in a preheated oil bath at 100 °C for 12 hours.[2]
-
Cool the reaction mixture to room temperature and add DBN (1.5 mmol).[2]
-
Stir the reaction mixture at 100 °C for an additional 12 hours.[2]
-
After cooling, pour the reaction mixture into water and extract with dichloromethane (3 x 20 mL).[2]
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]
-
Purify the residue by column chromatography to yield the 1,2-disubstituted-3-tosyl indole.[2]
-
A proposed workflow for this one-pot synthesis is depicted below.
Caption: Workflow for the one-pot synthesis of 3-tosylindoles.
Spectroscopic Characterization
The structural elucidation of tosylated indole derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR: The presence of the tosyl group is readily identified by the characteristic signals of the p-substituted benzene ring, typically a pair of doublets in the aromatic region (δ 7.2-7.9 ppm), and a singlet for the methyl group protons around δ 2.4 ppm. The chemical shifts of the indole protons are also influenced by the electron-withdrawing nature of the tosyl group.
¹³C NMR: The tosyl group introduces characteristic signals for the aromatic carbons and the methyl carbon (around δ 21 ppm). The carbons of the indole ring also experience a downfield shift upon tosylation.
IR Spectroscopy: A key feature in the IR spectrum of N-tosylated indoles is the presence of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl group (SO₂) at approximately 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibration (around 3400 cm⁻¹) present in the parent indole is absent in N-tosylated derivatives.[7][8]
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the tosylated indole derivative. Fragmentation patterns often show the loss of the tosyl group or the tolyl group.
Table 1: Representative Spectroscopic Data for N-Tosylindole [9][10][11]
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR (CDCl₃) | |
| H-2 | ~7.6 |
| H-3 | ~6.6 |
| Indole Ar-H | 7.2-7.9 |
| Tosyl Ar-H | 7.2-7.8 (two doublets) |
| Tosyl -CH₃ | ~2.4 (singlet) |
| ¹³C NMR (CDCl₃) | |
| C-2 | ~125 |
| C-3 | ~108 |
| Indole Ar-C | 114-136 |
| Tosyl Ar-C | 127-145 |
| Tosyl -CH₃ | ~21.5 |
Therapeutic Significance and Biological Activities
Tosylated indole derivatives have garnered significant attention for their diverse and potent biological activities.
Anticancer Activity
A primary focus of research on tosylated indole derivatives has been their potential as anticancer agents. They have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms.
-
Tubulin Polymerization Inhibition: Several tosylated indole derivatives act as inhibitors of tubulin polymerization, a critical process for cell division.[2][12] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][12]
-
Kinase Inhibition: The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][14] Indole derivatives, including tosylated analogues, have been shown to inhibit key kinases in this pathway, such as Akt and mTOR, thereby suppressing tumor growth.[13][14]
-
Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cancer by promoting cell survival and proliferation.[1][5] Some indole derivatives have been found to inhibit the activation of NF-κB, leading to the downregulation of anti-apoptotic genes and sensitization of cancer cells to apoptosis.[1][5]
Table 2: Anticancer Activity of Selected Tosylated and Related Indole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5f (An arylsulfonylhydrazide derivative) | MCF-7 | 13.2 | [13] |
| MDA-MB-468 | 8.2 | [13] | |
| Indole-based TMP analogue (5m) | Various | 0.11 - 1.4 | [2] |
| Indole-based TMP analogue (6v) | T47D | 0.04 | [2] |
| Arylthioindole (ATI 3) | MCF-7 | 0.052 | [12] |
| Arylthioindole (ATI 4) | MCF-7 | 0.013 | [12] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Tosylated indole derivatives have shown promising activity against a range of bacteria and fungi. While specific data for tosylated indoles is emerging, the broader class of functionalized indoles demonstrates significant potential.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Some tosylated indole derivatives have been investigated for their antioxidant properties, with studies suggesting they can act as radical scavengers and inhibitors of enzymes involved in oxidative processes, such as tyrosinase.[4][8]
Mechanisms of Action: A Deeper Dive into Signaling Pathways
The anticancer effects of many indole derivatives, including tosylated analogues, are often attributed to their ability to modulate critical intracellular signaling pathways.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by tosylated indole derivatives.
Tosylated indole derivatives can interfere with this pathway at multiple levels, most notably by inhibiting the phosphorylation and activation of Akt and its downstream effector, mTOR.[13][14] This inhibition leads to a cascade of events that ultimately suppress cell growth and induce apoptosis.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is another critical regulator of cell survival and inflammation that is often constitutively active in cancer cells.
Caption: Modulation of the NF-κB signaling pathway by tosylated indole derivatives.
Indole derivatives can suppress NF-κB activation by inhibiting the IκB kinase (IKK) complex, which is responsible for phosphorylating and triggering the degradation of the NF-κB inhibitor, IκBα.[1][5] By preventing IκBα degradation, these compounds sequester NF-κB in the cytoplasm, thereby blocking the transcription of its target genes involved in cell survival and proliferation.
Key Experimental Methodologies for Biological Evaluation
A variety of in vitro assays are employed to characterize the biological activities of tosylated indole derivatives.
Anticancer Activity Assays
Experimental Protocol: MTT Cell Viability Assay [15][16]
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tosylated indole derivative (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol: Caspase-3/7 Activity Assay [13][17]
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Treatment: Treat cancer cells with the tosylated indole derivative for a specified time to induce apoptosis.
-
Cell Lysis: Lyse the cells to release the cellular contents, including caspases.
-
Substrate Addition: Add a fluorogenic substrate for caspase-3/7 (e.g., Ac-DEVD-AMC) to the cell lysate.
-
Fluorescence Measurement: Incubate the reaction and measure the fluorescence generated from the cleavage of the substrate by active caspases using a fluorometer.
-
Data Analysis: Quantify the increase in fluorescence as an indicator of caspase-3/7 activation and apoptosis induction.
Tubulin Polymerization Assay[12][14]
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.
-
Compound Addition: Add the tosylated indole derivative at various concentrations to the reaction mixture.
-
Polymerization Induction: Initiate polymerization by incubating the mixture at 37 °C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which is proportional to the extent of tubulin polymerization.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of tubulin polymerization.
Western Blot Analysis[17]
Western blotting is used to detect and quantify the expression levels of specific proteins in signaling pathways.
-
Protein Extraction: Treat cells with the tosylated indole derivative, then lyse the cells and extract the total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total NF-κB p65) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.
Conclusion and Future Perspectives
Tosylated indole derivatives represent a versatile and highly promising class of compounds in the landscape of modern drug discovery. The strategic incorporation of the tosyl group has been shown to unlock a wide spectrum of potent biological activities, particularly in the realm of oncology. The ability of these compounds to target multiple, interconnected signaling pathways, such as the PI3K/Akt/mTOR and NF-κB cascades, as well as fundamental cellular processes like microtubule dynamics, underscores their potential for the development of effective and multi-targeted therapeutic agents.
The synthetic accessibility of tosylated indoles, coupled with the potential for further structural diversification, provides a fertile ground for the generation of extensive compound libraries for high-throughput screening. Future research should focus on elucidating the structure-activity relationships of these derivatives in greater detail to guide the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. In vivo studies are crucial to validate the promising in vitro findings and to assess the therapeutic efficacy and safety of these compounds in preclinical models of disease. The continued exploration of tosylated indole derivatives holds immense promise for the discovery of novel and effective treatments for a range of human diseases, with a particularly bright outlook for the development of new anticancer therapies.
References
- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cris.unibo.it [cris.unibo.it]
- 9. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals. However, its inherent reactivity and potential instability under various reaction conditions necessitate the use of protecting groups. Among these, the tosyl (p-toluenesulfonyl) group has emerged as a versatile and powerful tool in indole chemistry. This in-depth technical guide explores the multifaceted role of the tosyl group, detailing its impact on the stability, reactivity, and functionalization of the indole ring.
The Tosyl Group as a Protective Moiety for the Indole Nitrogen
The nitrogen atom of the indole ring is susceptible to protonation, alkylation, and oxidation, which can lead to undesired side reactions and decomposition, particularly under acidic conditions[1]. The introduction of an electron-withdrawing tosyl group onto the indole nitrogen significantly mitigates these issues. This protection strategy is a crucial aspect of indole chemistry, enabling a broader range of synthetic transformations[1].
The synthesis of N-tosylindoles is typically achieved by reacting the parent indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Experimental Protocol: General Procedure for the N-Tosylation of Indoles
A representative procedure for the synthesis of N-tosyl derivatives involves the following steps[1]:
-
To a solution of the indole (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.2 eq.) portionwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add p-toluenesulfonyl chloride (1.1 eq.).
-
Let the reaction proceed at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Electronic Effects and Stability of N-Tosylindoles
The tosyl group is strongly electron-withdrawing, which has profound electronic consequences for the indole ring system. This electronic perturbation is key to understanding the stability and reactivity of N-tosylindoles.
Acidity of the Indole N-H
Stability
The electron-withdrawing nature of the tosyl group deactivates the pyrrole ring towards electrophilic attack, thereby enhancing the overall stability of the indole nucleus under a variety of reaction conditions, including some acidic media where unprotected indoles would decompose[1].
Directing Effects of the Tosyl Group in Indole Functionalization
The tosyl group is not merely a passive protecting group; it actively directs the regioselectivity of various functionalization reactions on the indole ring.
C2-Metallation and Functionalization
One of the most significant roles of the N-tosyl group is its ability to direct deprotonation to the C2 position. The electron-withdrawing sulfonyl group acidifies the C2-proton, facilitating its abstraction by strong bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to form a stable 2-lithioindole species. This organometallic intermediate can then be trapped with a wide range of electrophiles to introduce substituents selectively at the C2 position.
The following is a general procedure for the C2-alkylation of N-tosylindole:
-
Dissolve N-tosylindole (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithioindole.
-
Add the desired electrophile (e.g., an alkyl halide, 1.2 eq.) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Regioselectivity in Electrophilic Aromatic Substitution
While the tosyl group deactivates the pyrrole ring, electrophilic substitution on the benzene portion of the N-tosylindole is possible. The directing effect of the tosyl group, in this case, is complex and can be influenced by the reaction conditions and the nature of the electrophile. Generally, electron-withdrawing groups on a benzene ring are meta-directing[2][3]. However, in the context of the fused indole system, the overall electronic landscape determines the final regiochemical outcome. For some electrophilic additions, functionalization at the C5 and C6 positions has been observed.
N-Tosylindoles in Transition Metal-Catalyzed Cross-Coupling Reactions
Halogenated N-tosylindoles are excellent substrates for a variety of palladium- and nickel-catalyzed cross-coupling reactions, enabling the synthesis of complex, functionalized indole derivatives. The tosyl group's stability under these reaction conditions is a key advantage.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling of bromo- or iodo-N-tosylindoles with boronic acids or their esters is a powerful method for forming carbon-carbon bonds.
The following procedure is a representative example of a Suzuki-Miyaura coupling reaction[4][5]:
-
To a reaction vessel, add N-tosyl-5-bromoindole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.05 eq.), and a base such as K₂CO₃ (2.0-3.0 eq.).
-
Add a suitable solvent system, for example, a mixture of 1,2-dimethoxyethane (DME) and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | Good to Excellent | [5] |
| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (Microwave) | Good to Excellent | [4] |
Heck Coupling
The Heck reaction allows for the coupling of halo-N-tosylindoles with alkenes to form substituted vinylindoles.
A general procedure for the Heck reaction is as follows[6][7]:
-
In a reaction tube, combine N-tosyl-3-bromoindole (1.0 eq.), styrene (1.2-1.5 eq.), a palladium source such as Pd(OAc)₂ (0.02-0.05 eq.), a phosphine ligand (e.g., PPh₃, 0.04-0.10 eq.), and a base (e.g., triethylamine or K₂CO₃, 2.0 eq.).
-
Add a suitable solvent, such as DMF or acetonitrile.
-
Degas the mixture and heat under an inert atmosphere to 100-140 °C until the reaction is complete.
-
Cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product via column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a halo-N-tosylindole and a terminal alkyne.
A representative procedure for the Sonogashira coupling is as follows[8][9][10]:
-
To a Schlenk flask, add the bromo-N-tosylindole (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), a copper(I) co-catalyst (e.g., CuI, 0.05-0.10 eq.), and a phosphine ligand (e.g., PPh₃, 0.04-0.10 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.
-
Add the terminal alkyne (1.2-1.5 eq.) and stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C).
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 6-Bromo-1-(phenylsulfonyl)-1H-indole | NiCl₂/1,10-phenanthroline | KF | DMAc | 70 | Good | [8][9] |
| Aryl Halide | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF/Et₃N | RT - 70 | Good to Excellent | [10] |
Deprotection of the N-Tosyl Group
The facile removal of the tosyl group is critical for its utility as a protecting group. A variety of methods have been developed for the deprotection of N-tosylindoles, allowing for the selection of conditions that are compatible with other functional groups in the molecule.
Common Deprotection Methods
Several reagents and conditions can be employed to cleave the N-tosyl group, including:
-
Base-mediated hydrolysis: Strong bases such as NaOH or KOH in alcoholic solvents at elevated temperatures can effect deprotection. A milder and often more effective method involves the use of cesium carbonate in a mixture of THF and methanol[1].
-
Reductive cleavage: Reagents such as magnesium in methanol or sodium amalgam can reductively cleave the N-S bond.
-
Nucleophilic displacement: Thiolates, such as sodium thiophenoxide, can also be used for deprotection.
Deprotection with Cesium Carbonate
The use of cesium carbonate in a THF/methanol solvent system is a particularly mild and efficient method for the deprotection of a wide range of N-tosylindoles[1].
A typical procedure is as follows[1]:
-
Dissolve the N-tosylindole (1.0 eq.) in a 2:1 mixture of THF and methanol.
-
Add cesium carbonate (3.0 eq.) to the solution.
-
Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by HPLC or TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to afford the deprotected indole.
Quantitative Data on Deprotection
The efficiency of the cesium carbonate deprotection method is influenced by the substituents on the indole ring. Electron-withdrawing groups generally facilitate the reaction, while electron-donating groups may require harsher conditions.
| Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Tosyl-5-bromoindole | 22 | 15 | >99 | [1] |
| N-Tosyl-5-nitroindole | 0-5 | 0.5 | 90.4 | [1] |
| N-Tosyl-5-methoxyindole | 64 (reflux) | 2.5 | >99 | [1] |
| N-Tosylindole | 64 (reflux) | 8 | >99 | [1] |
Conclusion
The tosyl group is an exceptionally valuable tool in the synthesis and functionalization of indoles. Its role extends far beyond that of a simple protecting group. By modulating the electronic properties of the indole ring, the tosyl group enhances stability, directs regioselectivity in a predictable manner, and enables a wide array of powerful synthetic transformations, including C-H activation and transition metal-catalyzed cross-coupling reactions. A thorough understanding of the influence of the tosyl group is therefore essential for researchers, scientists, and drug development professionals working with this important heterocyclic scaffold. The judicious application of N-tosyl chemistry provides a robust platform for the efficient and controlled synthesis of complex indole-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
A Strategic Guide to Unveiling the Therapeutic Targets of N-Methyl-1-tosyl-1H-indol-4-amine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1-tosyl-1H-indol-4-amine is an indole derivative with a currently undefined pharmacological profile. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and neurological treatments.[1][2][3][4][5] This technical guide outlines a comprehensive, systematic approach for the identification and validation of potential therapeutic targets for this compound. We present a multi-pronged strategy encompassing in silico prediction, in vitro screening against prominent target families, and detailed experimental protocols to facilitate the exploration of this compound's therapeutic potential. This document serves as a roadmap for researchers to efficiently navigate the early stages of drug discovery and target deconvolution for this and other novel indole derivatives.
Introduction: The Therapeutic Promise of the Indole Nucleus
The indole ring system is a cornerstone of medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets.[4] Its structural resemblance to endogenous signaling molecules, such as serotonin and tryptophan, allows indole derivatives to modulate key physiological pathways. The pharmacological activities of indole-containing compounds are vast and include:
-
Anticancer: Disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.
-
Anti-inflammatory: Modulation of inflammatory signaling cascades.
-
Neurological: Interaction with G-protein coupled receptors (GPCRs), monoamine oxidase (MAO), and other central nervous system targets.[1][3]
-
Antimicrobial: Inhibition of essential bacterial or fungal enzymes.[5]
Given the rich pharmacology of the indole class, this compound represents a promising starting point for a target identification campaign. The presence of a tosyl group at the 1-position and a methylamino group at the 4-position provides unique structural features that will dictate its target binding profile. The following sections detail a proposed workflow to systematically elucidate these targets.
A Systematic Approach to Target Identification
A robust target identification strategy should be multi-faceted, integrating computational predictions with empirical testing to build a strong, evidence-based case for a drug-target interaction.[6][7] We propose a tiered approach, beginning with broad, predictive methods and progressively narrowing the focus to specific, high-priority targets for detailed validation.
Phase 1: In Silico Prediction and Broad Profiling
The initial phase aims to generate hypotheses about the potential biological space in which this compound may act.
In Silico Target Prediction
Computational methods can provide a cost-effective and rapid first pass at identifying potential targets by comparing the compound's structure to databases of known ligands and their targets.[8][9][10]
Methodologies:
-
Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological activities.[8] The 2D and 3D structure of this compound can be used to search for known compounds with similar pharmacophores.
-
Structure-Based Approaches (Reverse Docking): If a high-quality 3D model of the compound can be generated, it can be virtually screened against a library of protein binding sites to predict potential interactions.[8]
Data Presentation: The output of these analyses should be a ranked list of potential targets based on similarity scores or docking energies. This list will guide the selection of in vitro screening panels.
Phase 2: Broad In Vitro Screening
Based on the in silico predictions and the known pharmacology of indole derivatives, broad screening against key target families is the logical next step.
Kinase Profiling
Protein kinases are a major class of drug targets, particularly in oncology. Several indole derivatives are known kinase inhibitors. A broad kinase panel screen can quickly identify potential interactions across the human kinome.
Experimental Protocol: Kinase Binding Assay (e.g., KINOMEscan™) This competition binding assay quantitatively measures the interaction between a test compound and a panel of kinases.
-
Assay Principle: Kinases are tagged with DNA and immobilized on a solid support. The test compound is incubated with the kinases in the presence of an active-site directed ligand. The amount of ligand bound is inversely proportional to the test compound's affinity for the kinase.
-
Procedure: a. Prepare a stock solution of this compound in DMSO. b. The compound is screened at a fixed concentration (e.g., 10 µM) against a panel of over 400 kinases.[11][12] c. The binding of the active-site directed ligand is measured, and the percent of control is calculated for each kinase.
-
Data Analysis: Results are typically reported as percent of control, where a lower percentage indicates stronger binding. A common threshold for a "hit" is >90% inhibition.
Data Presentation:
| Kinase Target | Percent of Control (%) at 10 µM |
| Kinase A | 95 |
| Kinase B | 50 |
| Kinase C | 8 |
| ... | ... |
GPCR Profiling
Given the structural similarity of the indole nucleus to neurotransmitters like serotonin, GPCRs are a high-priority target class.[13]
Experimental Protocol: GPCR Radioligand Binding Assay Panel This method assesses the ability of a test compound to displace a known radiolabeled ligand from a panel of GPCRs.
-
Assay Principle: Cell membranes expressing the target GPCR are incubated with a specific radioligand and the test compound. The amount of bound radioactivity is measured to determine the extent of displacement by the test compound.
-
Procedure: a. Prepare a stock solution of this compound in DMSO. b. The compound is screened at a fixed concentration (e.g., 10 µM) against a panel of GPCRs.[14] c. Membranes, radioligand, and the test compound are incubated to reach equilibrium. d. The reaction is terminated by rapid filtration, and the bound radioactivity on the filter is quantified by scintillation counting.
-
Data Analysis: Results are expressed as percent inhibition of radioligand binding.
Data Presentation:
| GPCR Target | Percent Inhibition at 10 µM |
| 5-HT2A | 85 |
| Dopamine D2 | 15 |
| Adrenergic α1 | 5 |
| ... | ... |
Phase 3: Hit Validation and Mechanism of Action
Hits identified in the broad screening phase must be validated through a series of more focused assays to confirm the interaction and elucidate the mechanism of action.
Dose-Response and Affinity Determination
For each validated hit, the potency of the interaction should be quantified by determining the IC50 (for inhibition) or EC50 (for activation) and the binding affinity (Kd or Ki).
Experimental Protocol: Serotonin 5-HT2A Receptor Binding Assay (Ki Determination)
-
Assay Principle: A competition binding experiment is performed with varying concentrations of the test compound against a fixed concentration of a radioligand (e.g., [3H]ketanserin).[15]
-
Procedure: a. Prepare serial dilutions of this compound. b. Incubate rat frontal cortex membranes (a source of 5-HT2A receptors) with a fixed concentration of [3H]ketanserin and the range of test compound concentrations.[15] c. Separate bound and free radioligand by rapid filtration. d. Quantify bound radioactivity.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Data Presentation:
| Target | Assay Type | Radioligand | IC50 (nM) | Ki (nM) |
| 5-HT2A | Competition Binding | [3H]ketanserin | 150 | 75 |
Functional Assays
Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Experimental Protocol: 5-HT2A Calcium Mobilization Assay
-
Assay Principle: The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium. This change can be measured using a calcium-sensitive fluorescent dye.[16]
-
Procedure: a. Plate cells stably expressing the human 5-HT2A receptor. b. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM). c. To test for agonist activity, add varying concentrations of this compound and measure the fluorescence signal. d. To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a known agonist (e.g., serotonin) at its EC50 concentration.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Potential Target Classes and Associated Assays
Based on the indole scaffold, several high-priority target classes should be considered.
| Potential Target Class | Rationale for Indole Derivatives | Key Experimental Assays |
| Protein Kinases | Common scaffold in FDA-approved kinase inhibitors. | Kinase Binding Assays (e.g., KINOMEscan), Kinase Activity Assays (e.g., ADP-Glo).[17][18] |
| GPCRs | Structural mimics of serotonin and other biogenic amines. | Radioligand Binding Assays, Second Messenger Assays (cAMP, IP1, Calcium Flux).[13][19][20] |
| Tubulin | Indole derivatives can bind to the colchicine site and inhibit polymerization. | In vitro Tubulin Polymerization Assay (light scattering or fluorescence-based).[21][22][23][24] |
| Monoamine Oxidase (MAO) | Indole is a substrate/inhibitor for MAO enzymes. | MAO-A/B Inhibitor Screening Kits (fluorometric or luminometric detection of H2O2).[25][26][27][28] |
Detailed Protocol: In Vitro Tubulin Polymerization Assay
-
Assay Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically at 340 nm.[24]
-
Reagents:
-
Tubulin protein (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Test compound (this compound) and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)
-
-
Procedure: a. Pre-warm a 96-well plate and a spectrophotometer to 37°C. b. On ice, prepare the reaction mixture containing tubulin, GTP, and polymerization buffer. c. Add the test compound or control vehicle to the appropriate wells of the pre-warmed plate. d. Initiate the polymerization reaction by adding the tubulin mixture to the wells. e. Immediately begin monitoring the absorbance at 340 nm every minute for 60 minutes.[24]
-
Data Analysis: Plot absorbance versus time. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the vehicle control.
Detailed Protocol: MAO-B Inhibitor Screening Assay
-
Assay Principle: MAO-B catalyzes the oxidation of a substrate (e.g., tyramine), producing H2O2. The H2O2 is then detected using a fluorometric probe.[25][27]
-
Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate
-
Fluorometric probe (e.g., Amplex Red) and horseradish peroxidase
-
Assay buffer
-
Test compound and control inhibitor (e.g., selegiline)
-
-
Procedure: a. Add the test compound or control to the wells of a black 96-well plate. b. Add the MAO-B enzyme and incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[27] c. Initiate the reaction by adding the substrate and the detection reagent mixture. d. Measure the fluorescence kinetically over 30-60 minutes at the appropriate excitation/emission wavelengths (e.g., 535/587 nm).[26]
-
Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time plot). Determine the percent inhibition relative to the vehicle control.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic identification of therapeutic targets for this compound. By combining in silico predictions with broad in vitro screening and subsequent hit validation, researchers can efficiently navigate the complexities of target deconvolution. The indole nucleus holds immense therapeutic promise, and a thorough investigation of this novel derivative may uncover new mechanisms of action and lead to the development of innovative therapies. Upon successful identification and validation of a primary target, future efforts should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to establish a pharmacokinetic/pharmacodynamic relationship and assess therapeutic efficacy in relevant disease models.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining experimental strategies for successful target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. innoprot.com [innoprot.com]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. In vitro tubulin polymerization assay [bio-protocol.org]
- 22. pubcompare.ai [pubcompare.ai]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. cytoskeleton.com [cytoskeleton.com]
- 25. assaygenie.com [assaygenie.com]
- 26. abcam.cn [abcam.cn]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Monoamine Oxidase Inhibition | Evotec [evotec.com]
N-Methyl-1-tosyl-1H-indol-4-amine: A Comprehensive Technical Guide for a Versatile Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1-tosyl-1H-indol-4-amine is a specialized heterocyclic building block with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and materials science. Its unique structure, featuring a tosyl-protected indole core and a nucleophilic secondary amine at the 4-position, offers a versatile scaffold for the construction of complex molecular architectures. The tosyl group serves as a robust protecting group for the indole nitrogen, enhancing stability and allowing for selective functionalization at other positions. Concurrently, the N-methylamino group provides a reactive handle for a variety of chemical transformations, making this compound an attractive starting material for the synthesis of novel pharmaceutical intermediates and functional molecules.
This technical guide provides a comprehensive overview of this compound, including a proposed synthetic pathway, detailed experimental protocols, and an exploration of its potential applications as a chemical building block. Due to the limited availability of direct literature on this specific compound, the information presented herein is based on established synthetic methodologies for analogous structures.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆N₂O₂S | Calculated |
| Molecular Weight | 300.38 g/mol | Calculated |
| CAS Number | 100557-17-3 | [1] |
| Appearance | Likely a solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents like DCM, THF, and DMF. | Inferred |
Proposed Synthetic Pathway
A plausible and efficient multi-step synthesis of this compound can be conceptualized starting from the readily available 4-nitroindole. The proposed pathway involves three key transformations: N-tosylation, reduction of the nitro group, and subsequent N-methylation.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on established chemical literature for similar transformations.
Step 1: Synthesis of 1-Tosyl-4-nitro-1H-indole
This step involves the protection of the indole nitrogen with a tosyl group.
Reaction Scheme:
4-Nitroindole + TsCl → 1-Tosyl-4-nitro-1H-indole
Procedure:
-
To a stirred solution of 4-nitroindole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Tosyl-4-nitro-1H-indole.
Step 2: Synthesis of 1-Tosyl-1H-indol-4-amine
The nitro group is reduced to a primary amine in this step.
Reaction Scheme:
1-Tosyl-4-nitro-1H-indole → 1-Tosyl-1H-indol-4-amine
Procedure:
-
To a suspension of 1-Tosyl-4-nitro-1H-indole (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (4.0 eq) and iron powder (5.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-Tosyl-1H-indol-4-amine, which can be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 3: Synthesis of this compound
The final step involves the selective N-methylation of the primary amine. A transition-metal-free reductive amination protocol is proposed.[2]
Reaction Scheme:
1-Tosyl-1H-indol-4-amine → this compound
Procedure:
-
In a round-bottom flask, combine 1-Tosyl-1H-indol-4-amine (1.0 eq), formic acid (2.0 eq), and potassium phosphate (K₂HPO₄, 0.1 eq).[2]
-
Add polymethylhydrosiloxane (PMHS, 2.0 eq) as the reducing agent.[2]
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.
Reactivity and Applications as a Chemical Building Block
This compound is a valuable intermediate for the synthesis of a diverse range of more complex molecules. Its utility stems from the reactivity of the N-methylamino group and the potential for further functionalization of the indole ring.
Reactions at the N-Methylamino Group
The secondary amine at the C4 position is a key reactive site for various transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Further alkylation to form tertiary amines.
-
Coupling Reactions: Participation in various carbon-nitrogen bond-forming reactions, such as Buchwald-Hartwig amination, to couple with aryl or heteroaryl halides.
Caption: Potential reactions of the N-methylamino group.
Functionalization of the Indole Ring
While the indole nitrogen is protected, the aromatic core remains amenable to further substitution reactions, which can be directed by the existing substituents. Electrophilic aromatic substitution reactions, such as halogenation or nitration, are likely to occur at the C3, C5, or C7 positions, depending on the reaction conditions. The tosyl group can also be removed under specific conditions to liberate the NH-indole for further transformations.
Potential Applications in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. The 4-aminoindole moiety, in particular, is a key component of various biologically active compounds. This compound serves as a versatile precursor for the synthesis of compounds targeting a range of therapeutic areas, including but not limited to:
-
Kinase Inhibitors: Many kinase inhibitors feature an indole or a related heterocyclic core.
-
Serotonin Receptor Agonists/Antagonists: The structural similarity of indole to serotonin makes it a common scaffold for designing ligands for serotonin receptors.
-
Antiviral and Anticancer Agents: A wide variety of indole derivatives have demonstrated potent antiviral and anticancer activities.
Safety and Handling
Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical building block for organic synthesis. While direct experimental data on this compound is limited, its synthesis can be reliably achieved through a multi-step sequence from commercially available starting materials. The presence of a reactive N-methylamino group and a protected indole core provides chemists with a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. The synthetic and reaction pathways outlined in this guide offer a solid foundation for researchers to utilize this promising compound in their synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols: Synthesis of N-Methyl-1-tosyl-1H-indol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-Methyl-1-tosyl-1H-indol-4-amine, a valuable substituted indole derivative for potential applications in medicinal chemistry and drug development. The synthetic strategy involves a four-step sequence commencing with the commercially available 4-aminoindole. The protocol outlines the protection of the amino group, subsequent N-tosylation of the indole ring, deprotection, and final N-methylation of the amino functionality. This application note includes comprehensive experimental procedures, a summary of expected quantitative data, and workflow diagrams to ensure clarity and reproducibility in a research setting.
Introduction
Substituted indoles are a prominent class of heterocyclic compounds frequently found in the core structures of numerous pharmaceuticals and biologically active molecules. The strategic functionalization of the indole scaffold allows for the fine-tuning of their pharmacological profiles. This compound incorporates key structural motifs: a tosyl group at the indole nitrogen, which can act as a protecting group or modulate electronic properties, and a methylamino group at the 4-position, a common feature in bioactive compounds. This document presents a robust and logical synthetic route to access this target compound for further investigation.
Overall Synthetic Scheme
The synthesis of this compound is proposed to proceed via a four-step sequence, as illustrated below. This pathway prioritizes selectivity by protecting the reactive 4-amino group prior to the tosylation of the indole nitrogen.
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocols
Materials and General Methods:
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer.
Step 1: Synthesis of tert-Butyl (1H-indol-4-yl)carbamate (Boc-4-aminoindole)
This step involves the protection of the 4-amino group of 4-aminoindole using di-tert-butyl dicarbonate (Boc)₂O.[1][2]
Procedure:
-
To a stirred solution of 4-aminoindole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1 M concentration), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).
-
Add a base, such as triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq), to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to afford tert-butyl (1H-indol-4-yl)carbamate as a solid.
Step 2: Synthesis of tert-Butyl (1-tosyl-1H-indol-4-yl)carbamate
The indole nitrogen of the Boc-protected intermediate is tosylated using p-toluenesulfonyl chloride (TsCl).[3]
Procedure:
-
To a solution of tert-butyl (1H-indol-4-yl)carbamate (1.0 eq) in anhydrous THF or DMF (approx. 0.1 M), cool the mixture to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature.
-
Re-cool the mixture to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield tert-butyl (1-tosyl-1H-indol-4-yl)carbamate.
Step 3: Synthesis of 1-Tosyl-1H-indol-4-amine
This step involves the removal of the Boc protecting group under acidic conditions to reveal the free amine.[4][5]
Procedure:
-
Dissolve tert-butyl (1-tosyl-1H-indol-4-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (approx. 0.1 M).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-20 eq) or a solution of HCl in dioxane (e.g., 4 M, 5-10 eq).
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford 1-tosyl-1H-indol-4-amine, which may be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 4: Synthesis of this compound
The final step is the N-methylation of the 4-amino group, which can be achieved via reductive amination.[6][7]
Procedure:
-
To a solution of 1-tosyl-1H-indol-4-amine (1.0 eq) in a solvent such as methanol or acetonitrile (approx. 0.1 M), add aqueous formaldehyde (37 wt. % in H₂O, 1.2 eq).
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.
-
If using NaBH₃CN, adjust the pH of the reaction mixture to 6-7 with acetic acid.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate or DCM/methanol gradient) to obtain the final product, this compound.
Data Presentation
The following table summarizes the expected molecular weights and provides a template for recording experimental results for the key compounds in the synthesis.
| Step | Compound Name | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| 1 | tert-Butyl (1H-indol-4-yl)carbamate | 4-Aminoindole | C₁₃H₁₆N₂O₂ | 232.28 | 85-95 | - |
| 2 | tert-Butyl (1-tosyl-1H-indol-4-yl)carbamate | Boc-4-aminoindole | C₂₀H₂₂N₂O₄S | 386.47 | 70-85 | - |
| 3 | 1-Tosyl-1H-indol-4-amine | Boc-protected tosylindole | C₁₅H₁₄N₂O₂S | 286.35 | 90-99 (crude) | - |
| 4 | This compound | 1-Tosyl-1H-indol-4-amine | C₁₆H₁₆N₂O₂S | 300.38 | 60-80 | - |
Note: Melting points and yields are estimates based on similar reactions and should be determined experimentally.
Visualization of Key Experimental Steps
The following diagrams illustrate the logical flow of the key transformations in this synthesis.
Figure 2. Workflow for the protection and tosylation steps.
Figure 3. Workflow for the deprotection and final methylation.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon).
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator.
-
Trifluoroacetic acid and hydrochloric acid are highly corrosive.
-
Formaldehyde is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Sodium cyanoborohydride is toxic.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
The synthetic protocol detailed in this document provides a comprehensive guide for the preparation of this compound. By employing a protecting group strategy, this multi-step synthesis allows for the selective functionalization of 4-aminoindole. The provided workflows and data templates are intended to facilitate the successful and reproducible synthesis of this compound for its use in further research and development activities.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Detailed Synthesis of N-Methyl-1-tosyl-1H-indol-4-amine
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of N-Methyl-1-tosyl-1H-indol-4-amine, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step pathway commencing from commercially available 2-methyl-3-nitroaniline. The protocol includes the formation of the 4-aminoindole core, selective protection of the amine and indole nitrogen moieties, and final N-methylation. Each step is detailed with reagent quantities, reaction conditions, purification methods, and expected yields. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Overall Synthetic Pathway
The synthesis of the target compound, this compound, is achieved through a seven-step sequence. This pathway involves the construction of the indole ring system, followed by functional group manipulations including protection, tosylation, deprotection, and methylation.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-(2-methyl-3-nitrophenyl)acetamide
This step involves the protection of the amino group of 2-methyl-3-nitroaniline via acetylation.
Reaction Scheme:
Figure 2: Acetylation of 2-methyl-3-nitroaniline.
Protocol:
-
To a 5 L three-necked flask equipped with a mechanical stirrer, add 2-methyl-3-nitroaniline (1000 g, 6.57 mol) and acetonitrile (2500 mL).
-
Under continuous stirring, add acetic anhydride (807 g, 7.90 mol) to the mixture.
-
Heat the reaction mixture to 90 °C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice water, which will cause a large amount of solid to precipitate.
-
Collect the solid by suction filtration, wash the filter cake with cold water, and dry to obtain the product.[1]
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| 2-Methyl-3-nitroaniline | 152.15 | 1000 | 6.57 | 1.0 |
| Acetic Anhydride | 102.09 | 807 | 7.90 | 1.2 |
| Acetonitrile | 41.05 | 2500 mL | - | Solvent |
| Expected Yield | 194.19 | ~1240 g | ~6.38 | ~97% |
Step 2: Synthesis of 4-Nitroindole
This step utilizes a cyclization reaction to form the indole ring.
Protocol:
-
In a suitable reaction vessel, dissolve N-(2-methyl-3-nitrophenyl)acetamide (from Step 1) in a mixture of N,N-dimethylformamide (DMF) and toluene.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq.) and potassium tert-butoxide (t-BuOK) (2.2 eq.).
-
Heat the mixture to 110 °C and stir for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
| Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| N-(2-methyl-3-nitrophenyl)acetamide | 194.19 | 1.0 |
| DMF-DMA | 119.16 | 1.5 |
| Potassium tert-butoxide | 112.21 | 2.2 |
| Expected Yield | 162.15 | ~70-80% |
Step 3: Synthesis of 4-Aminoindole
The nitro group is reduced to an amine to yield the 4-aminoindole core.
Protocol:
-
Suspend 4-nitroindole (from Step 2) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq.) and concentrated hydrochloric acid (catalytic amount).
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the iron salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-aminoindole.[1]
| Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| 4-Nitroindole | 162.15 | 1.0 |
| Iron Powder | 55.845 | 5.0 |
| Hydrochloric Acid | 36.46 | Catalytic |
| Expected Yield | 132.16 | ~85-95% |
Step 4: Protection of 4-Amino Group (Acetylation)
To ensure selective tosylation of the indole nitrogen, the 4-amino group is first protected as an acetamide.
Protocol:
-
Dissolve 4-aminoindole (from Step 3) in tetrahydrofuran (THF).
-
Add triethylamine (TEA) (1.2 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate.
-
Concentrate the solvent to obtain N-(1H-indol-4-yl)acetamide.
| Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| 4-Aminoindole | 132.16 | 1.0 |
| Acetic Anhydride | 102.09 | 1.1 |
| Triethylamine | 101.19 | 1.2 |
| Expected Yield | 174.20 | ~90-98% |
Step 5: N-Tosylation of Indole
The indole nitrogen is tosylated using tosyl chloride.
Protocol:
-
Dissolve N-(1H-indol-4-yl)acetamide (from Step 4) in dichloromethane (DCM).
-
Add triethylamine (TEA) (1.5 eq.).
-
Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(1-tosyl-1H-indol-4-yl)acetamide.[2]
| Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| N-(1H-indol-4-yl)acetamide | 174.20 | 1.0 |
| p-Toluenesulfonyl chloride | 190.65 | 1.2 |
| Triethylamine | 101.19 | 1.5 |
| Expected Yield | 328.40 | ~80-90% |
Step 6: Deprotection of 4-Amino Group (Hydrolysis)
The acetyl protecting group is removed to reveal the free amine.
Protocol:
-
Suspend N-(1-tosyl-1H-indol-4-yl)acetamide (from Step 5) in ethanol.
-
Add concentrated hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux for 4-8 hours until deprotection is complete (monitored by TLC).
-
Cool the mixture and neutralize with a base (e.g., NaOH solution) to pH ~8-9.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to obtain 1-Tosyl-1H-indol-4-amine.
| Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| N-(1-tosyl-1H-indol-4-yl)acetamide | 328.40 | 1.0 |
| Hydrochloric Acid | 36.46 | Excess |
| Ethanol | 46.07 | Solvent |
| Expected Yield | 286.36 | ~85-95% |
Step 7: N-Methylation of 1-Tosyl-1H-indol-4-amine
The final step is the selective methylation of the 4-amino group.
Reaction Scheme:
Figure 3: Reductive N-methylation of the final intermediate.
Protocol:
-
To a reaction flask, add 1-Tosyl-1H-indol-4-amine (1.0 eq.), K₂HPO₄ (0.1 eq.), and formic acid (1.5 eq.).
-
Add polymethylhydrosiloxane (PMHS) (2.0 eq.) as the reductant.
-
Stir the mixture at room temperature under an air atmosphere for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and filter to remove the inorganic base.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.
-
Purify the residue by flash column chromatography on silica gel to afford the final product, this compound.[3]
| Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| 1-Tosyl-1H-indol-4-amine | 286.36 | 1.0 |
| Formic Acid | 46.03 | 1.5 |
| K₂HPO₄ | 174.18 | 0.1 |
| PMHS | - | 2.0 |
| Expected Yield | 300.39 | ~75-85% |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
-
Reactions involving strong acids, bases, and flammable solvents require particular caution.
Conclusion
The described multi-step synthesis provides a reliable and scalable pathway to this compound. By combining established methods for indole synthesis with modern protection and methylation techniques, this protocol offers a clear route for obtaining this important chemical intermediate for applications in research and development.
References
- 1. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]
- 2. Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
Application Note: Synthesis and Characterization of N-(N-methyl-1H-indol-4-yl)tosylamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed account of the reaction mechanism and a comprehensive experimental protocol for the tosylation of N-methyl-1H-indol-4-amine. This reaction is a crucial step in the synthesis of various indole-based compounds with potential applications in medicinal chemistry and drug discovery.[1][2]
Reaction Mechanism
The tosylation of N-methyl-1H-indol-4-amine with p-toluenesulfonyl chloride (TsCl) proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.[3]
The mechanism can be described in the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of N-methyl-1H-indol-4-amine acts as a nucleophile and attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. This leads to the formation of a tetrahedral intermediate.
-
Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, with the chloride ion acting as a good leaving group.
-
Deprotonation: The resulting positively charged intermediate is deprotonated by the base (e.g., pyridine) to yield the neutral N-(N-methyl-1H-indol-4-yl)tosylamide product and the pyridinium hydrochloride salt.
It is important to note that the indole nitrogen can also be tosylated, but the primary amine at the 4-position is generally more nucleophilic and will react preferentially under standard conditions.[4]
Reaction Scheme:
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Methyl-1-tosyl-1H-indol-4-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the prospective use of N-Methyl-1-tosyl-1H-indol-4-amine as a key intermediate in the synthesis of novel kinase inhibitors. While direct synthesis of approved kinase inhibitors from this specific starting material is not yet widely documented in peer-reviewed literature, its structural motifs—a protected 4-aminoindole core—make it a valuable scaffold for the development of inhibitors targeting various kinase families. This document outlines a proposed synthetic strategy, key experimental protocols, and the biological context for the development of such inhibitors, drawing parallels from existing indole-based kinase inhibitors.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. Its ability to mimic the adenine region of ATP allows for potent and selective inhibition of various kinases. The 4-aminoindole moiety, in particular, offers a strategic vector for chemical modification to achieve desired potency, selectivity, and pharmacokinetic properties. This compound serves as a protected and activated starting material for the elaboration of this core. The tosyl group on the indole nitrogen enhances the acidity of the N-H proton and can direct lithiation, while the methylamino group at the 4-position provides a key nucleophilic handle for coupling reactions.
Kinase inhibitors are pivotal in the treatment of various diseases, especially cancer.[1] The development of novel inhibitors with improved efficacy and selectivity remains a high priority in drug discovery. This document explores the potential of this compound in this endeavor.
Proposed Kinase Targets and Signaling Pathways
Based on the structural features of 4-aminoindole derivatives, several kinase families are predicted as potential targets. These include, but are not limited to:
-
Ataxia Telangiectasia and Rad3-related (ATR) Protein Kinase: ATR is a critical regulator of the DNA damage response (DDR). Inhibitors of ATR have shown promise as monotherapies in tumors with specific DNA repair defects and as sensitizing agents for chemotherapy and radiation.[2]
-
p21-Activated Kinase 1 (PAK1): PAK1 is involved in cell motility, proliferation, and survival. Its dysregulation is implicated in cancer and other diseases. 4-azaindole analogs have been successfully developed as potent PAK1 inhibitors.[3]
-
Receptor Tyrosine Kinases (RTKs): This family includes key cancer targets such as VEGFR, EGFR, and PDGFR. The indole scaffold is a common feature in many RTK inhibitors.
ATR Signaling Pathway
The following diagram illustrates a simplified ATR signaling pathway, a potential target for inhibitors derived from this compound.
Caption: Proposed mechanism of action for an ATR kinase inhibitor.
Proposed Synthetic Route and Experimental Protocols
The following section outlines a hypothetical, yet plausible, multi-step synthesis of a pyrimidine-based kinase inhibitor starting from this compound. This proposed route is based on established synthetic methodologies for indole functionalization and coupling reactions.
Experimental Workflow
Caption: Proposed synthetic workflow for a kinase inhibitor.
Protocol 1: Detosylation of this compound
Objective: To remove the tosyl protecting group to yield 4-(methylamino)-1H-indole.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous methanol
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of magnesium turnings (10 eq.) in anhydrous methanol under an inert atmosphere (e.g., argon), add this compound (1 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 4-(methylamino)-1H-indole.
Protocol 2: Buchwald-Hartwig Amination with 2-chloropyrimidine
Objective: To couple 4-(methylamino)-1H-indole with a pyrimidine moiety.
Materials:
-
4-(Methylamino)-1H-indole
-
2-chloropyrimidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Diatomaceous earth
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine 4-(methylamino)-1H-indole (1 eq.), 2-chloropyrimidine (1.2 eq.), Pd₂(dba)₃ (0.05 eq.), Xantphos (0.1 eq.), and Cs₂CO₃ (2 eq.).
-
Add anhydrous 1,4-dioxane and degas the mixture.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 4-(methyl(pyrimidin-2-yl)amino)-1H-indole.
Protocol 3: Suzuki Coupling with a Substituted Boronic Acid
Objective: To introduce further diversity on the pyrimidine ring.
Materials:
-
4-(Methyl(pyrimidin-2-yl)amino)-1H-indole (assuming a bromo-substituted pyrimidine was used in the previous step)
-
A desired substituted boronic acid (e.g., 4-fluorophenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and water (4:1 mixture)
Procedure:
-
To a flask containing the bromo-pyrimidine indole derivative (1 eq.) and the boronic acid (1.5 eq.), add Pd(dppf)Cl₂ (0.1 eq.) and Na₂CO₃ (3 eq.).
-
Add the 1,4-dioxane/water mixture and degas the solution.
-
Heat the reaction mixture to 90 °C and stir until completion (monitor by TLC).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the final kinase inhibitor.
Quantitative Data Summary
The following tables present hypothetical yet representative data for a novel kinase inhibitor synthesized from a 4-aminoindole scaffold, targeting the ATR kinase.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound Reference | Target Kinase | IC₅₀ (nM) |
| Proposed Inhibitor 1 | ATR | 8 |
| ATM | >1000 | |
| DNA-PK | >1000 | |
| PI3Kα | 520 | |
| AZ20 (Reference)[2] | ATR | 5 |
Table 2: Cellular Activity
| Compound Reference | Cell Line | Assay | IC₅₀ (nM) |
| Proposed Inhibitor 1 | HT29 | p-Chk1 (Ser345) | 60 |
| LoVo | Cell Growth | 95 | |
| AZ20 (Reference)[2] | HT29 | p-Chk1 (Ser345) | 50 |
| LoVo | Cell Growth | 80 |
Conclusion
This compound represents a promising, though currently underexplored, starting material for the synthesis of novel kinase inhibitors. The proposed synthetic routes, based on established chemical transformations, provide a framework for accessing a variety of substituted 4-aminoindole derivatives. The structural similarity of the 4-aminoindole core to known kinase inhibitor scaffolds suggests that compounds derived from this starting material could exhibit potent and selective inhibitory activity against key cancer targets such as ATR. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential.
References
N-Methyl-1-tosyl-1H-indol-4-amine: An Unexplored Scaffold in Medicinal Chemistry
Despite the significant interest in indole-based compounds within medicinal chemistry, a comprehensive review of the scientific literature reveals a notable absence of specific applications for N-Methyl-1-tosyl-1H-indol-4-amine. While this compound is commercially available, indicating its potential use as a synthetic intermediate, there is a lack of published research detailing its biological activity or its direct incorporation into therapeutic agents.
Our extensive search for data on this compound (CAS No. 100557-17-3) did not yield any specific quantitative data, experimental protocols, or established signaling pathways directly associated with this molecule. Therefore, the creation of detailed application notes and protocols as requested is not feasible based on the current body of scientific literature.
While there is no specific information on this compound, the broader class of tosylated indoles has been investigated for various therapeutic purposes. The tosyl group, often used as a protecting group in organic synthesis, can also play a crucial role in the biological activity of a molecule. It can influence a compound's solubility, binding affinity to biological targets, and metabolic stability.
General Applications of the Tosyl-Indole Scaffold
The tosyl-indole scaffold is a recurring motif in the design of bioactive molecules. Research on various derivatives has shown potential in several therapeutic areas.
As Building Blocks in Synthesis
The primary application of many commercially available but understudied compounds like this compound is as a building block in the synthesis of more complex molecules. The tosyl group serves as a robust protecting group for the indole nitrogen, allowing for selective modifications at other positions of the indole ring. The methylamino group at the 4-position provides a reactive handle for further chemical transformations, such as amide bond formation or the introduction of other functional groups.
A general workflow for utilizing such a building block in a drug discovery program is outlined below:
Caption: A generalized workflow for utilizing a chemical building block in a drug discovery cascade.
Future Research Directions
The lack of data on this compound presents an opportunity for new avenues of research. A logical first step would be to synthesize a library of derivatives by modifying the methylamino group and to screen them against a panel of common drug targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes.
Given the known activities of other tosyl-indole derivatives, initial investigations could focus on:
-
Anticancer Activity: Screening against various cancer cell lines to identify potential antiproliferative effects.
-
Enzyme Inhibition: Testing against enzymes like tyrosinase or kinases, which have been shown to be targets for other tosyl-indole compounds.
-
Antimicrobial Activity: Evaluating its efficacy against a panel of pathogenic bacteria and fungi.
Application Notes and Protocols for the Derivatization of N-Methyl-1-tosyl-1H-indol-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of N-Methyl-1-tosyl-1H-indol-4-amine, a versatile building block in medicinal chemistry. The derivatization of the 4-amino group allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following sections detail procedures for N-acylation, N-sulfonylation, N-alkylation via reductive amination, and N-arylation via Buchwald-Hartwig amination.
Methods for Derivatization
The primary amino group at the C4 position of the indole scaffold is a key handle for introducing a variety of functional groups. The electron-rich nature of the indole ring and the presence of the N-tosyl protecting group influence the reactivity of this amine. The following derivatization strategies are presented:
-
N-Acylation: Introduction of an acyl group to form an amide linkage. This is a common method to introduce diverse side chains and modulate the electronic properties of the amino group.
-
N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, which can act as bioisosteres for amides and introduce different steric and electronic features.
-
N-Alkylation (via Reductive Amination): A two-step, one-pot reaction involving the formation of an imine with an aldehyde or ketone, followed by reduction to the corresponding secondary or tertiary amine. This method allows for the introduction of a wide range of alkyl and arylalkyl substituents.[1][2][3][4][5]
-
N-Arylation (via Buchwald-Hartwig Amination): A palladium-catalyzed cross-coupling reaction to form a C-N bond with an aryl halide, providing access to N-aryl derivatives.[6][7][8]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the derivatization of this compound. Please note that yields are estimates based on analogous reactions and may require optimization for this specific substrate.
Table 1: N-Acylation of this compound
| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Expected Product | Estimated Yield (%) |
| 1 | Acetyl chloride | Pyridine | DCM | RT | 2 | N-(1-methyl-1-tosyl-1H-indol-4-yl)acetamide | >90 |
| 2 | Benzoyl chloride | Triethylamine | THF | RT | 4 | N-(1-methyl-1-tosyl-1H-indol-4-yl)benzamide | >90 |
| 3 | Acetic anhydride | Pyridine | DCM | RT | 3 | N-(1-methyl-1-tosyl-1H-indol-4-yl)acetamide | >90 |
Table 2: N-Sulfonylation of this compound
| Entry | Sulfonyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Expected Product | Estimated Yield (%) |
| 1 | Methanesulfonyl chloride | Pyridine | DCM | 0 to RT | 3 | N-(1-methyl-1-tosyl-1H-indol-4-yl)methanesulfonamide | 85-95 |
| 2 | p-Toluenesulfonyl chloride | Pyridine | DCM | 0 to RT | 5 | N-(1-methyl-1-tosyl-1H-indol-4-yl)-4-methylbenzenesulfonamide | 80-90 |
| 3 | Benzenesulfonyl chloride | Triethylamine | THF | RT | 6 | N-(1-methyl-1-tosyl-1H-indol-4-yl)benzenesulfonamide | 80-90 |
Table 3: N-Alkylation of this compound via Reductive Amination
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Expected Product | Estimated Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 12 | N-benzyl-N-methyl-1-tosyl-1H-indol-4-amine | 70-85 |
| 2 | Acetone | NaBH₃CN | Methanol | RT | 24 | N-isopropyl-N-methyl-1-tosyl-1H-indol-4-amine | 60-75 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 18 | N-cyclohexyl-N-methyl-1-tosyl-1H-indol-4-amine | 65-80 |
Table 4: N-Arylation of this compound via Buchwald-Hartwig Amination
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Product | Estimated Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 12 | N-(4-methylphenyl)-N-methyl-1-tosyl-1H-indol-4-amine | 60-80 |
| 2 | 2-Chloropyridine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 18 | N-methyl-N-(pyridin-2-yl)-1-tosyl-1H-indol-4-amine | 50-70 |
| 3 | 4-Iodoanisole | Pd₂(dba)₃ | Xantphos | K₃PO₄ | Dioxane | 100 | 16 | N-(4-methoxyphenyl)-N-methyl-1-tosyl-1H-indol-4-amine | 65-85 |
Experimental Protocols & Workflows
N-Acylation Protocol
This protocol describes the general procedure for the acylation of the 4-amino group using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DCM under a nitrogen atmosphere, add pyridine (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 3. youtube.com [youtube.com]
- 4. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for the Characterization of N-Methyl-1-tosyl-1H-indol-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques for the characterization of N-Methyl-1-tosyl-1H-indol-4-amine (CAS No. 100557-17-3). The protocols outlined below are based on established methods for the analysis of substituted indole derivatives and are intended to ensure accurate structural elucidation and purity assessment.
Compound Information
| Compound Name | This compound |
| CAS Number | 100557-17-3[1] |
| Molecular Formula | C₁₆H₁₆N₂O₂S[1] |
| Molecular Weight | 300.38 g/mol [1] |
| Chemical Structure | (A chemical structure image would be placed here in a full document) |
Analytical Techniques and Protocols
The structural integrity and purity of this compound can be determined using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Expected Spectral Data (Based on Analogs):
The following table summarizes the expected chemical shifts for this compound, extrapolated from data on similar substituted N-tosyl indoles.
| ¹H NMR | Expected Chemical Shift (ppm) | Description |
| Indole Protons | 6.5 - 8.0 | Aromatic protons of the indole ring system. |
| Tosyl Protons | 7.2 - 7.8 | Aromatic protons of the p-toluenesulfonyl group. |
| N-Methyl Protons | ~2.8 - 3.2 | Singlet corresponding to the N-CH₃ group. |
| Tosyl Methyl Protons | ~2.4 | Singlet corresponding to the Ar-CH₃ group of the tosyl moiety. |
| Amine Proton | Broad signal, variable | The chemical shift is dependent on solvent and concentration. |
| ¹³C NMR | Expected Chemical Shift (ppm) | Description |
| Indole Carbons | 100 - 140 | Carbons of the indole ring. |
| Tosyl Aromatic Carbons | 125 - 145 | Aromatic carbons of the tosyl group. |
| N-Methyl Carbon | ~30 - 35 | Carbon of the N-CH₃ group. |
| Tosyl Methyl Carbon | ~21 | Carbon of the Ar-CH₃ group. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Perform tandem MS (MS/MS) to obtain fragmentation data for structural confirmation.
-
Expected Quantitative Data:
| Parameter | Expected Value |
| [M+H]⁺ (Monoisotopic) | ~301.1005 |
| Molecular Formula (from HRMS) | C₁₆H₁₇N₂O₂S⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the compound and to quantify it in mixtures. A reverse-phase method is typically suitable for indole derivatives.
Experimental Protocol:
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is often effective. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the indole chromophore has strong absorbance, typically around 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine the purity by calculating the peak area percentage of the main component.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Expected Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| S=O Stretch (sulfonamide) | 1340 - 1370 and 1150 - 1180 |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Hypothetical signaling pathway for an indole derivative modulating a cellular response.
References
Application Note: High-Resolution Mass Spectrometry of N-Methyl-1-tosyl-1H-indol-4-amine
Introduction
N-Methyl-1-tosyl-1H-indol-4-amine is a substituted indole derivative. The tosyl group, a common protecting group and structural motif in medicinal chemistry, imparts specific physicochemical properties that are of interest in drug discovery and development. Accurate mass measurement using high-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous identification and characterization of such novel chemical entities. This application note provides a detailed protocol for the analysis of this compound using HRMS, ensuring high accuracy and confidence in its molecular formula determination. This methodology is applicable to researchers in pharmaceutical sciences, chemical synthesis, and metabolomics.
Core Principles
High-resolution mass spectrometry provides the ability to measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places. This level of accuracy allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. This is particularly crucial in drug development for the confirmation of synthesized compounds and the identification of metabolites and impurities.
Experimental Overview
This protocol outlines the preparation of a sample of this compound for HRMS analysis, the instrumental parameters for a typical high-resolution mass spectrometer (e.g., a quadrupole Time-of-Flight or Orbitrap system), and the subsequent data analysis to confirm the compound's identity.
Quantitative Data Summary
The accurate mass of this compound is a key parameter for its identification. The theoretical exact mass is calculated based on its chemical formula (C₁₆H₁₆N₂O₂S).
| Parameter | Value |
| Chemical Formula | C₁₆H₁₆N₂O₂S |
| Theoretical Monoisotopic Mass | 299.0881 u |
| Observed Mass [M+H]⁺ | To be determined experimentally |
| Mass Accuracy (ppm) | To be calculated |
| Instrumentation | High-Resolution Mass Spectrometer (e.g., q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Experimental Protocol
Materials and Reagents
-
This compound (CAS: 100557-17-3)
-
LC-MS grade Methanol
-
LC-MS grade Water
-
LC-MS grade Formic Acid
-
Calibrant solution for the mass spectrometer
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with a solvent mixture of 50:50 methanol:water containing 0.1% formic acid. This final concentration is suitable for direct infusion or LC-MS analysis.
Instrumentation and HRMS Conditions
The following are general parameters that should be optimized for the specific instrument in use.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Bruker maXis UHR-TOF or a Thermo Scientific Orbitrap series instrument.
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 – 4.5 kV
-
Nebulizer Gas (N₂): 1.5 – 2.5 Bar
-
Drying Gas (N₂): 8 – 10 L/min
-
Drying Gas Temperature: 180 – 220 °C
-
Mass Range: m/z 50 – 500
-
Data Acquisition Mode: Full Scan
-
Resolution: > 40,000 at m/z 400
(Optional) Liquid Chromatography Conditions
For samples requiring separation from a complex matrix, the following LC conditions can be used.
-
LC System: A UHPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: A suitable gradient starting from a low percentage of B, ramping up to a high percentage of B to elute the analyte.
-
Flow Rate: 0.3 – 0.5 mL/min
-
Injection Volume: 1 – 5 µL
Data Analysis
-
Acquire the mass spectrum of the sample.
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Determine the experimental m/z value of this peak.
-
Calculate the mass accuracy in parts per million (ppm) using the following formula:
-
A mass accuracy of < 5 ppm is generally considered acceptable for confirming the elemental composition.
Visualizations
The following diagram illustrates the general workflow for the HRMS analysis of this compound.
Caption: Experimental workflow for the HRMS analysis of this compound.
Conclusion
This application note provides a robust and reliable protocol for the high-resolution mass spectrometric analysis of this compound. The described methodology is essential for the accurate characterization of this and other related small molecules in a research and development setting. Adherence to these guidelines will ensure high-quality, reproducible data for confident structural elucidation and purity assessment.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methyl-1-tosyl-1H-indol-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of N-Methyl-1-tosyl-1H-indol-4-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the N-methylation of indoles?
A1: Common methods for N-methylation of indoles include the use of methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.[1] More modern and safer alternatives include dimethyl carbonate (DMC) and the use of quaternary ammonium salts like phenyl trimethylammonium iodide (PhMe3NI).[1][2][3] Formic acid has also been explored as a C1 source for N-methylation.
Q2: What is a likely precursor for the synthesis of this compound?
A2: The logical precursor is 1-tosyl-1H-indol-4-amine. The synthesis would involve the selective methylation of the secondary amine at the 4-position.
Q3: What are the potential side reactions during the N-methylation of 1-tosyl-1H-indol-4-amine?
A3: Potential side reactions could include methylation at the indole nitrogen (if not already tosylated), bis-methylation of the amino group, or C-alkylation of the indole ring, although the tosyl group on the nitrogen generally directs reactivity away from the ring. The choice of methylating agent and reaction conditions is crucial to minimize these side products.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through flash column chromatography.[4] The choice of solvent system for chromatography (e.g., ethyl acetate/petroleum ether) will depend on the polarity of the product and any impurities.[4] Recrystallization can also be a viable method for obtaining a highly pure product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive Reagents: The methylating agent or base may have degraded. 2. Insufficient Reaction Temperature: The reaction may require more thermal energy to proceed. 3. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent. | 1. Use fresh, high-purity reagents. 2. Gradually increase the reaction temperature and monitor the reaction by TLC. For some methods, heating up to 50-65 °C may be necessary.[4] 3. Choose a solvent in which the starting material is more soluble, or use a co-solvent. |
| Low Yield | 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Suboptimal Reagent Stoichiometry: The ratio of methylating agent and base to the substrate may not be ideal. 3. Product Degradation: The product might be sensitive to prolonged heating or acidic/basic conditions during workup. | 1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. 2. Perform small-scale optimization experiments to determine the optimal stoichiometry of reagents. 3. Minimize reaction time and ensure the workup procedure is performed promptly and under mild conditions. |
| Formation of Multiple Products (Side Reactions) | 1. Over-methylation: Use of a strong methylating agent or harsh conditions can lead to the formation of the di-methylated product. 2. Reaction at Indole Nitrogen: If the starting material is not fully N-tosylated, methylation can occur at the indole nitrogen. 3. Ring Methylation: While less likely with an N-tosylated indole, C-alkylation is a possibility under certain conditions. | 1. Use a milder methylating agent (e.g., dimethyl carbonate).[1][5] Use a stoichiometric amount of the methylating agent. 2. Ensure the complete tosylation of the starting material before proceeding with the methylation step. 3. Employ reaction conditions known to favor N-alkylation over C-alkylation (e.g., polar aprotic solvents). |
| Difficult Purification | 1. Products with Similar Polarity: The desired product and byproducts may have very similar polarities, making chromatographic separation challenging. 2. Tailing on Silica Gel: The amine functionality can interact with the acidic silica gel, leading to poor separation. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Add a small amount of a basic modifier (e.g., triethylamine) to the eluent to reduce tailing. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a generalized procedure based on common N-methylation methods for indoles and amines. Optimization may be required.
Starting Material: 1-tosyl-1H-indol-4-amine
Method 1: Using Phenyl trimethylammonium iodide (PhMe₃NI) [2][3]
-
Reaction Setup: In a round-bottom flask, dissolve 1-tosyl-1H-indol-4-amine (1 equivalent) in a suitable solvent (e.g., DMF).
-
Addition of Reagents: Add Cesium Carbonate (Cs₂CO₃, 2 equivalents) and Phenyl trimethylammonium iodide (PhMe₃NI, 1.5 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature or heat as required (monitor by TLC).
-
Workup: After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Method 2: Using Dimethyl Carbonate (DMC) [1][5]
-
Reaction Setup: In a sealed tube or pressure vessel, combine 1-tosyl-1H-indol-4-amine (1 equivalent) and a suitable base (e.g., DBU or DABCO) in dimethyl carbonate (which can also serve as the solvent).[1]
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., 160-170 °C) with microwave irradiation or conventional heating and stir for the required time (monitor by TLC).[5]
-
Workup: After cooling, remove the excess dimethyl carbonate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Methyl-1-tosyl-1H-indol-4-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude N-Methyl-1-tosyl-1H-indol-4-amine by chromatography. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to assist in achieving high purity for this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound is not moving off the baseline on the TLC plate (Rf = 0) | The solvent system is not polar enough. | Increase the polarity of the eluent. Incrementally add more ethyl acetate or methanol to the hexane or dichloromethane mobile phase. |
| Compound is running with the solvent front on the TLC plate (Rf ≈ 1) | The solvent system is too polar. | Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane). |
| Significant tailing or streaking of the spot on the TLC plate. | 1. Interaction of the amine with acidic silica gel. 2. The compound is degrading on the silica plate. 3. The sample is overloaded on the TLC plate. | 1. Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent system to neutralize the acidic silica. 2. Perform a stability test by spotting the compound and leaving the plate for some time before developing. If degradation is confirmed, consider using a different stationary phase like alumina or a deactivated silica gel. 3. Spot a more dilute solution of the crude material on the TLC plate. |
| Poor separation of the desired compound from impurities. | The chosen solvent system does not provide adequate resolution. | Experiment with different solvent systems. Try combinations of hexane/ethyl acetate, dichloromethane/methanol, or toluene/ethyl acetate. A shallow gradient elution during column chromatography might be necessary. |
| The purified fractions are still showing impurities by TLC or other analysis. | 1. Co-elution of impurities with a similar polarity. 2. The column was overloaded with crude material. 3. Fractions were collected in too large of a volume. | 1. Try a different solvent system that showed better separation on TLC. 2. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight. 3. Collect smaller fractions to better resolve closely eluting compounds. |
| Low recovery of the compound from the column. | 1. Irreversible adsorption onto the silica gel. 2. The compound may have precipitated at the top of the column if the loading solvent was too different from the mobile phase. | 1. Add a basic modifier to the eluent (e.g., 0.5% triethylamine) to reduce strong interactions with the silica. 2. Adsorb the crude material onto a small amount of silica gel (dry loading) before placing it on top of the column. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A good starting point for TLC analysis is a mixture of hexane and ethyl acetate. A common starting ratio is 7:3 (Hexane:Ethyl Acetate). Based on the resulting Rf value, you can adjust the polarity.
Q2: My compound is streaking on the silica gel column. What can I do?
Streaking is often caused by the interaction of the weakly basic nitrogen atom in your compound with the acidic silanol groups on the silica surface. To mitigate this, you can add a small percentage of a basic modifier, such as triethylamine (typically 0.1-1%) or a few drops of ammonia in the methanol portion of your eluent, to your mobile phase. This will help to achieve sharper peaks and better separation.
Q3: Should I use dry loading or wet loading for my sample?
For compounds that have limited solubility in the initial mobile phase, dry loading is often preferred. This involves pre-adsorbing your crude material onto a small amount of silica gel, which is then carefully added to the top of your packed column. This technique can lead to better band resolution and prevent precipitation at the top of the column.
Q4: Is this compound stable on silica gel?
Tosyl-protected amines are generally stable compounds. However, prolonged exposure to acidic silica gel can potentially lead to some degradation. It is always a good practice to not let the purified compound sit on the column for an extended period.
Q5: Can I use reversed-phase chromatography for this purification?
Yes, reversed-phase chromatography is a viable alternative, especially if you are facing significant issues with silica gel. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, could be effective.
Experimental Protocols
Thin-Layer Chromatography (TLC) for Solvent System Selection
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot the dissolved sample onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (see table below for suggestions).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm).
-
Analysis: The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4.
Recommended TLC Solvent Systems for Method Development
| Solvent System (v/v) | Polarity | Expected Rf Range (Approximate) | Notes |
| 80:20 Hexane:Ethyl Acetate | Low | 0.1 - 0.3 | Good starting point. |
| 70:30 Hexane:Ethyl Acetate | Medium | 0.2 - 0.5 | Increase ethyl acetate for higher polarity. |
| 50:50 Hexane:Ethyl Acetate | Medium-High | 0.4 - 0.7 | |
| 95:5 Dichloromethane:Methanol | High | 0.2 - 0.4 | Use for more polar impurities. |
| 98:2 Dichloromethane:Methanol + 0.1% Triethylamine | High | 0.2 - 0.4 | Addition of triethylamine can reduce tailing. |
Flash Column Chromatography Protocol
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase (or a slightly stronger solvent) and carefully apply it to the top of the silica bed.
-
Dry Loading: Dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Collect fractions in test tubes or other suitable containers.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation and peak tailing issues.
identifying side products in N-Methyl-1-tosyl-1H-indol-4-amine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-1-tosyl-1H-indol-4-amine. The following sections address common issues encountered during its synthesis and subsequent reactions, with a focus on identifying and mitigating the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the N-methylation of 1-tosyl-1H-indol-4-amine?
A1: The most prevalent side products arise from over-methylation, reaction at the indole nitrogen, and potential cleavage of the tosyl protecting group. These include the di-methylated product (N,N-dimethyl-1-tosyl-1H-indol-4-amine), the quaternary ammonium salt, and the N-methylated detosylated indole (N-methyl-1H-indol-4-amine).
Q2: How can I minimize the formation of the di-methylated side product?
A2: To reduce di-methylation, it is crucial to control the stoichiometry of the methylating agent. Using a slight excess (1.05-1.2 equivalents) is often sufficient. Running the reaction at a lower temperature and monitoring its progress closely by TLC or LC-MS to stop it upon consumption of the starting material can also prevent over-methylation.
Q3: Is the N-tosyl group stable under typical N-methylation conditions?
A3: The N-tosyl group is generally stable under mild basic conditions. However, stronger bases or prolonged reaction times at elevated temperatures can lead to its cleavage[1][2][3]. The choice of base is critical; weaker, non-nucleophilic bases like potassium carbonate are preferred over stronger bases like sodium hydride.
Q4: What is the likelihood of methylation occurring on the indole nitrogen instead of the 4-amino group?
A4: The electron-withdrawing nature of the N-tosyl group significantly reduces the nucleophilicity of the indole nitrogen. Therefore, methylation is much more likely to occur at the more nucleophilic 4-amino group. However, under forcing conditions or if the 4-amino group is protonated, methylation at the indole nitrogen can become a competing side reaction.
Q5: How can I effectively separate the desired N-methylated product from the common side products?
A5: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, typically with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane), is effective. The polarity differences between the mono-methylated product, di-methylated product, and any detosylated species usually allow for good separation[4].
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the N-methylation of 1-tosyl-1H-indol-4-amine.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low conversion of starting material | 1. Insufficient reactivity of the methylating agent. 2. Inadequate base strength or solubility. 3. Low reaction temperature. | 1. Use a more reactive methylating agent (e.g., methyl iodide or dimethyl sulfate over methyl tosylate). 2. Switch to a stronger, non-nucleophilic base (e.g., Cs₂CO₃) or add a phase-transfer catalyst if using a biphasic system. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of significant amounts of N,N-dimethylated product | 1. Excess methylating agent. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of the methylating agent. 2. Monitor the reaction closely by TLC/LC-MS and quench it as soon as the starting material is consumed. 3. Perform the reaction at a lower temperature. |
| Presence of a highly polar, UV-active spot on TLC | 1. Formation of the quaternary ammonium salt. | 1. This side product is often water-soluble and can be removed during an aqueous workup. 2. If it persists, it can sometimes be decomposed back to the tertiary amine by heating or treatment with a mild nucleophile. |
| Observation of a less polar spot on TLC, corresponding to a lower molecular weight by MS | 1. Cleavage of the N-tosyl group. | 1. Use a milder base (e.g., K₂CO₃ instead of NaH). 2. Reduce the reaction temperature and time. 3. Consider a different methylating agent that requires less harsh conditions. |
| Complex reaction mixture with multiple unidentified spots | 1. Decomposition of starting material or product. 2. Side reactions with the solvent. | 1. Ensure all reagents are pure and the reaction is performed under an inert atmosphere. 2. Choose a less reactive solvent (e.g., THF or acetonitrile instead of DMF at high temperatures). 3. Lower the reaction temperature. |
Experimental Protocols
General Procedure for N-methylation of 1-tosyl-1H-indol-4-amine
To a solution of 1-tosyl-1H-indol-4-amine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, THF, or DMF) under an inert atmosphere (e.g., nitrogen or argon), is added a mild base (e.g., potassium carbonate, 2.0-3.0 eq). The mixture is stirred for a short period before the addition of the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.05-1.2 eq) dropwise at room temperature. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Purification by Flash Column Chromatography
A silica gel column is packed using a non-polar solvent such as hexane. The crude product is loaded onto the column and eluted with a gradient of ethyl acetate in hexane. The fractions are monitored by TLC, and those containing the pure desired product are combined and concentrated to yield this compound.
Visualizations
Caption: Reaction pathway for the N-methylation of 1-tosyl-1H-indol-4-amine.
Caption: Troubleshooting logic for identifying and resolving side product formation.
References
Technical Support Center: Optimization of Reaction Conditions for Tosylated Indoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tosylation and detosylation of indoles.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my N-tosylation of indole yielding a low amount of the desired product?
Low yields in N-tosylation of indoles can stem from several factors. One common issue is the choice of base and solvent. The reaction's success is highly dependent on these conditions. For instance, using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF is a common practice. Another approach involves using bases like triethylamine (TEA) or potassium carbonate in solvents such as dichloromethane (DCM) or acetonitrile.[1][2] In some cases, side reactions or incomplete reactions can be the cause. It's also crucial to ensure the purity of your starting materials, as impurities can interfere with the reaction.[3]
Troubleshooting Steps:
-
Reagent Purity: Ensure the tosyl chloride (TsCl) is pure. Recrystallization from hexane can remove impurities and significantly improve yields.[3]
-
Anhydrous Conditions: Moisture can react with the tosylating agent and the base, reducing the efficiency of the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Base and Solvent Optimization: If one base/solvent system is not working, consider trying an alternative. For example, if TEA in DCM gives a low yield, switching to NaH in DMF might be beneficial.
-
Reaction Temperature: While many tosylations are run at room temperature, some substrates may require heating to proceed to completion. Conversely, for highly reactive substrates, cooling the reaction may be necessary to prevent side product formation.[1]
2. I am observing the formation of a cloudy white precipitate during my tosylation reaction. What could be the cause?
A cloudy white precipitate is often an indication of the formation of an insoluble salt, which can be the hydrochloride salt of the amine base used (e.g., triethylammonium chloride if using triethylamine).[4][5] This is a normal byproduct of the reaction. However, if the reaction is not proceeding as expected (e.g., low yield of the desired product), the precipitate could also indicate other issues such as the decomposition of reagents due to moisture.[4]
3. What are the best methods for the deprotection of N-tosyl indoles?
The removal of the tosyl group from the indole nitrogen can be challenging, and the choice of method often depends on the other functional groups present in the molecule. Harsh conditions can lead to low yields and the formation of byproducts.[6]
Several mild and efficient methods have been developed:
-
Cesium Carbonate in THF/Methanol: This is a very mild and effective method for the deprotection of a wide range of N-tosylated indoles.[6][7]
-
Thioglycolic Acid (dilithium salt) in DMF: This method is also highly efficient for removing N-tosyl groups at ambient temperature.[8]
-
Potassium Hydroxide with a Phase Transfer Catalyst: This "green" method avoids alcoholic solvents, preventing the formation of toxic alkyl p-toluenesulfonate byproducts.[8]
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Magnesium in Methanol: This can be an effective reducing agent for the cleavage of the N-S bond.[6]
4. During the deprotection of my N-tosyl indole with cesium carbonate in methanol, I am observing an N-methylated byproduct. How can I avoid this?
The formation of an N-methylated impurity is a known side reaction when using cesium carbonate in methanol for deprotection.[7] This occurs because methanol can act as a methylating agent under these basic conditions.
To avoid this side reaction:
-
Change the Solvent System: A mixture of THF and methanol (2:1) is often used to improve the solubility of lipophilic N-tosyl indoles while minimizing methylation.[6] For substrates that are sensitive to trans-esterification, a THF-Ethanol mixture can be used instead.[6]
-
Use an Alternative Deprotection Method: Consider using a non-alcoholic deprotection method, such as those employing thioglycolic acid or phase transfer catalysis with KOH.[8]
5. Are there alternative protecting groups for the indole nitrogen?
Yes, while the tosyl group is widely used, other protecting groups may be more suitable depending on the desired reaction sequence and deprotection conditions. Some alternatives include:
-
Phenylsulfonyl (PhSO2): Similar to tosyl, but may have slightly different reactivity and cleavage conditions.[9]
-
tert-Butoxycarbonyl (Boc): A very common protecting group, typically removed under acidic conditions.[10]
-
[2-(trimethylsilyl)ethoxy]methyl (SEM): Removable under fluoride-mediated conditions.[11]
-
Benzyl (Bn): Can be removed by hydrogenolysis.[10]
-
Pivaloyl: This group can protect both the N-1 and C-2 positions of the indole due to steric hindrance and can be removed with a lithium base like LDA.[12]
Data Presentation
Table 1: Optimization of Cesium Carbonate Stoichiometry for N-Detosylation of N-Tosyl-5-bromoindole
| Entry | Equivalents of Cs₂CO₃ | Conversion (%) |
| 1 | 1.0 | 22 |
| 2 | 2.0 | 90 |
| 3 | 3.0 | >99 |
| 4 | 4.0 | >99 |
Reaction conditions: N-tosyl-5-bromoindole, Cs₂CO₃, THF-MeOH (2:1), 22 °C, 15 h. Data synthesized from[6].
Table 2: Effect of Alkali Metal Carbonates on N-Detosylation of N-Tosyl-5-bromoindole
| Entry | Base (3 equiv.) | Additive | Conversion (%) |
| 1 | Li₂CO₃ | None | 0 |
| 2 | Na₂CO₃ | None | 0 |
| 3 | K₂CO₃ | None | 70 |
| 4 | Cs₂CO₃ | None | >99 |
| 5 | Li₂CO₃ | H₂O (1 equiv.) | 0 |
| 6 | Na₂CO₃ | H₂O (1 equiv.) | 0 |
| 7 | K₂CO₃ | H₂O (1 equiv.) | 70 |
| 8 | Cs₂CO₃ | H₂O (1 equiv.) | >99 |
| 9 | Cs₂CO₃ | H₂O (40 equiv.) | 2 |
Reaction conditions: N-tosyl-5-bromoindole, base, THF-MeOH (2:1), 22 °C, 15 h. Data synthesized from[6].
Experimental Protocols
Protocol 1: General Procedure for N-Tosylation of Indole
-
To a stirred solution of indole (1.0 equiv) in an anhydrous solvent (e.g., DMF or DCM), add a base (e.g., NaH, 1.2 equiv or TEA, 1.5 equiv) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 equiv) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Detosylation of N-Tosyl Indoles using Cesium Carbonate
-
Dissolve the N-tosyl indole (1.0 equiv) in a mixture of THF and methanol (2:1).
-
Add cesium carbonate (3.0 equiv) to the solution at room temperature.
-
Stir the resulting mixture at room temperature and monitor the reaction progress by HPLC or TLC. Reaction times can vary from a few hours to 48 hours depending on the substrate.[6]
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
To the residue, add water and stir for 10 minutes.
-
Filter the solid product, wash with water, and dry under vacuum to obtain the crude product.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., n-heptane) to obtain the pure deprotected indole.[6]
Visualizations
Caption: General experimental workflow for the N-tosylation and subsequent N-detosylation of indoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 12. mdpi.org [mdpi.org]
stability and degradation pathways of N-Methyl-1-tosyl-1H-indol-4-amine
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses potential issues researchers might encounter during the handling, storage, and use of N-Methyl-1-tosyl-1H-indol-4-amine in experimental settings.
Compound Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is advisable to store the compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. If the compound is in solution, it should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: I've noticed a change in the color of my solid compound over time. What could be the cause?
A2: Color change can be an indication of degradation, possibly due to oxidation or photodegradation. The indole nucleus and the N-methylamino group are susceptible to oxidation.[1][2] Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light. To confirm degradation, we recommend analytical testing such as HPLC or TLC to check for the presence of impurities.
Stability in Solution
Q3: My compound, dissolved in methanol, shows a new spot on the TLC plate after a few days at room temperature. What is the likely degradation product?
A3: The N-tosyl group on the indole nitrogen can be susceptible to cleavage under certain conditions, including the presence of nucleophiles like methanol, especially with changes in pH or temperature. This could lead to the formation of N-Methyl-1H-indol-4-amine.[3][4] Additionally, esterification of the liberated p-toluenesulfonic acid with methanol can produce methyl p-toluenesulfonate as a byproduct.[4] It is advisable to prepare solutions fresh or store them at low temperatures for short periods.
Q4: I am using an aqueous buffer for my experiment. What is the expected stability of this compound at different pH values?
A4: The stability of your compound in aqueous buffers will be pH-dependent.
-
Acidic conditions (e.g., pH < 4): The N-tosyl group is generally stable to acidic conditions. However, the exocyclic amine at the 4-position will be protonated.
-
Neutral conditions (pH ~7): The compound is expected to be relatively stable, but slow hydrolysis of the N-tosyl group cannot be ruled out over extended periods.
-
Basic conditions (e.g., pH > 9): The N-tosyl group is known to be labile under basic conditions, leading to its removal.[3][4] The rate of this degradation will increase with increasing pH and temperature.
We recommend performing a pH stability profile as part of your experimental work.
Experimental Troubleshooting
Q5: I am performing a reaction and I suspect my starting material, this compound, is degrading. How can I confirm this?
A5: You can monitor the stability of your starting material by taking a small aliquot of your reaction mixture at the beginning of your experiment (time zero) and at various time points thereafter. Analyze these aliquots by HPLC or LC-MS. A decrease in the peak area of your starting material and the appearance of new peaks would indicate degradation.
Q6: My HPLC chromatogram shows multiple unexpected peaks. What could be the source of these impurities?
A6: Unexpected peaks in your HPLC chromatogram could arise from several sources:
-
Degradation of your compound: As discussed, this compound can degrade via several pathways.
-
Solvent impurities or reactivity: Ensure you are using high-purity solvents. Some solvents can contain impurities or degrade over time, which might react with your compound.
-
Contamination: Your glassware, vials, or other experimental equipment might be contaminated.
-
Column degradation: The HPLC column itself can degrade, especially when using aggressive mobile phases.[5][6]
A systematic troubleshooting approach, as outlined in many HPLC guides, should be followed to identify the source of the issue.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated:
-
Hydrolysis of the N-Tosyl Group: This is a likely degradation pathway, particularly under basic conditions, to yield N-Methyl-1H-indol-4-amine and p-toluenesulfonic acid.[3][4]
-
Oxidation of the N-Methyl Group: The N-methyl group can be oxidized to an N-formyl derivative or undergo N-dealkylation to yield 1-tosyl-1H-indol-4-amine.[2][7]
-
Oxidation of the Indole Ring: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of various hydroxylated and ring-opened products.[8][9]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the indole ring system.
The following diagram illustrates these potential degradation pathways:
Caption: Potential degradation routes for this compound.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to determine the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.[11][12]
Materials:
-
This compound
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
General Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 8 hours).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period (e.g., 48 hours). Also, heat the stock solution under reflux.
-
Photodegradation: Expose the stock solution and the solid compound to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a developed and validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation.
-
Identify and characterize the major degradation products if necessary.
-
Workflow for Forced Degradation Study:
Caption: A typical workflow for conducting forced degradation studies.
Quantitative Data Summary
As no specific experimental data for this compound is available, a template for summarizing forced degradation data is provided below. This table should be populated with your experimental findings.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | e.g., < 5% | e.g., 1 |
| Base Hydrolysis | 0.1 M NaOH | 8 | RT | e.g., 15% | e.g., 2 |
| Oxidation | 3% H₂O₂ | 24 | RT | e.g., 10% | e.g., 3 |
| Thermal (Solid) | Dry Heat | 48 | 80 | e.g., < 2% | e.g., 0 |
| Thermal (Solution) | Reflux | 12 | Solvent BP | e.g., 8% | e.g., 2 |
| Photolytic (Solid) | ICH Q1B | - | - | e.g., 3% | e.g., 1 |
| Photolytic (Solution) | ICH Q1B | - | - | e.g., 9% | e.g., 2 |
Note: The values in the table are hypothetical examples and should be replaced with actual experimental data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. ijsdr.org [ijsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lubrizolcdmo.com [lubrizolcdmo.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
Technical Support Center: Synthesis of N-Tosylated Indoles
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the synthesis of N-tosylated indoles.
Frequently Asked Questions (FAQs)
Q1: Why is my N-tosylation of indole incomplete?
A1: Incomplete reactions are a common issue and can be attributed to several factors:
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Insufficiently strong base: The acidity of the indole N-H is relatively low (pKa ≈ 17 in DMSO), requiring a sufficiently strong base to achieve complete deprotonation. If using weaker bases like triethylamine or pyridine, the equilibrium may not fully favor the indolide anion.
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Poor quality reagents: Sodium hydride (NaH) is a common base used, but it can be deactivated by moisture. Ensure your NaH is fresh and handled under anhydrous conditions. Similarly, tosyl chloride (TsCl) can degrade over time.
-
Steric hindrance: Bulky substituents on the indole ring, particularly at the C2 or C7 positions, can sterically hinder the approach of the tosylating agent.
-
Low reaction temperature: While some protocols are performed at room temperature, stubborn substrates may require gentle heating to proceed to completion.
Q2: I am observing a significant amount of C3-tosylated byproduct. How can I improve N-selectivity?
A2: The C3 position of indole is also nucleophilic and can compete with the nitrogen for the tosyl group, leading to a mixture of N1- and C3-tosylated products. To enhance N-selectivity:
-
Choice of base and solvent: Using a strong base like sodium hydride in a polar apertić solvent such as DMF or THF typically favors N-deprotonation and subsequent N-tosylation. The resulting sodium indolide is less likely to undergo C3-acylation compared to reactions under less basic or acidic conditions.
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst (e.g., tetrabutylammonium bromide) with an inorganic base (e.g., KOH or K2CO3) in a biphasic system can enhance N-selectivity by facilitating the reaction at the interface.[1]
Q3: The tosyl group in my starting material unexpectedly transferred to a hydroxyl group elsewhere in the molecule. Why did this happen and how can I prevent it?
A3: This is a known side reaction, particularly when unprotected alcohols are present in the substrate.[2] The tosyl group can migrate from the indole nitrogen to a more nucleophilic alcohol. To prevent this:
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Protecting groups: Protect any alcohol functionalities in your starting material before proceeding with the N-tosylation of the indole. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.
-
Reaction conditions: Carefully control the reaction conditions, as prolonged reaction times or excess reagents can sometimes promote such side reactions.
Q4: What is the best method for removing the N-tosyl protecting group? I am getting low yields with standard methods.
A4: The N-tosyl group is known for its stability, and its removal can be challenging, often requiring harsh conditions that may not be compatible with other functional groups in the molecule.[3] Common methods like hydrolysis with strong base (NaOH or KOH) at high temperatures can lead to low yields and byproduct formation.[3] Milder and more efficient alternatives include:
-
Cesium Carbonate in THF/Methanol: This method has proven effective for the deprotection of a wide range of N-tosylated indoles, often proceeding at room temperature or with gentle heating.[3][4]
-
Thioglycolate: The dilithium salt of thioglycolic acid in DMF provides a mild and efficient means of N-detosylation at ambient temperature.[1]
-
Magnesium in Methanol: This reductive cleavage method is another effective way to remove the tosyl group.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of N-Tosyl Indole | 1. Inactive sodium hydride (base).2. Degradation of tosyl chloride.3. Insufficient reaction time or temperature.4. Steric hindrance on the indole ring. | 1. Use a fresh batch of NaH dispersion; wash with hexane to remove mineral oil before use.2. Use freshly purchased or purified tosyl chloride.3. Monitor the reaction by TLC. If it stalls, consider gentle heating (e.g., to 40-60 °C).4. For sterically hindered indoles, consider using a less bulky sulfonating agent if possible, or be prepared for longer reaction times and potentially lower yields. |
| Mixture of N1 and C3-Tosylated Products | 1. Reaction conditions favoring C3-acylation (e.g., weaker base, non-polar solvent).2. The electronic properties of substituents on the indole may influence regioselectivity. | 1. Switch to a stronger base system like NaH in DMF or THF to favor N-deprotonation.2. Consider using a phase-transfer catalysis (PTC) protocol with a base like KOH. |
| Formation of Unidentified Byproducts | 1. Reaction with solvent (e.g., DMF can react with NaH).2. Degradation of starting material or product under the reaction conditions.3. Presence of water leading to hydrolysis of TsCl. | 1. If using NaH in DMF, consider THF as an alternative solvent.2. Run the reaction at a lower temperature and monitor carefully by TLC to minimize degradation.3. Ensure all glassware is flame-dried and reagents and solvents are anhydrous. |
| Difficulty in Purifying the N-Tosyl Indole | 1. Co-elution of starting material or byproducts during column chromatography.2. Product is an oil and difficult to handle. | 1. If column chromatography is challenging, attempt purification by recrystallization. A mixture of hexane and ethyl acetate is often a good starting point.2. If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. |
| Low Yield During N-Tosyl Deprotection | 1. Use of harsh conditions (e.g., strong NaOH at reflux) causing degradation.2. Electron-donating groups on the indole ring can slow down the deprotection.[3] | 1. Switch to a milder deprotection method such as cesium carbonate in THF/methanol or thioglycolate in DMF.2. For substrates with electron-donating groups, longer reaction times or gentle heating may be necessary even with milder reagents. |
Quantitative Data Summary
Table 1: Comparison of Bases for Deprotection of N-Tosyl-5-bromoindole
| Entry | Base | Solvent | Time (h) | Conversion (%) |
| 1 | Li2CO3 | THF/MeOH | 24 | 0 |
| 2 | Na2CO3 | THF/MeOH | 24 | 0 |
| 3 | K2CO3 | THF/MeOH | 24 | 20 |
| 4 | Cs2CO3 | THF/MeOH | 18 | 100 |
Data adapted from Bajwa, J. S., et al. (2006).[3]
Table 2: Effect of Substituents on Cesium Carbonate Mediated N-Detosylation
| Substrate | Substituent | Conditions | Time | Yield (%) |
| N-Tosyl-5-methoxyindole | 5-OCH3 (EDG) | Reflux | 2.5 h | ~95% |
| N-Tosyl-5-bromoindole | 5-Br (EWG) | 22 °C | 15 h | Quantitative |
| N-Tosyl-5-nitroindole | 5-NO2 (EWG) | 0-5 °C | 0.5 h | 90.4% |
Data adapted from Bajwa, J. S., et al. (2006).[3]
Experimental Protocols
Protocol 1: General Procedure for N-Tosylation of Indole using Sodium Hydride
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF or THF (approximately 0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.
-
Addition of TsCl: Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a minimal amount of anhydrous DMF or THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC (Thin Layer Chromatography).
-
Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous NH4Cl at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Troubleshooting Deprotection - Cesium Carbonate Method
-
Dissolution: Dissolve the N-tosylated indole (1.0 eq) in a mixture of THF and methanol (typically a 2:1 ratio) at room temperature.[3]
-
Addition of Base: Add cesium carbonate (Cs2CO3, 3.0 eq) to the solution.[3]
-
Reaction: Stir the resulting mixture at room temperature. For less reactive substrates, gentle heating (reflux) may be required. Monitor the reaction progress by TLC or HPLC.[3]
-
Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.[3]
-
Isolation: To the residue, add water and stir for 10 minutes. Filter the resulting solid, wash with water, and dry under vacuum to obtain the deprotected indole.[3]
-
Purification: If necessary, the crude product can be further purified by recrystallization (e.g., from n-heptane).[3]
Visualizations
Caption: Standard workflow for the N-tosylation of indole.
Caption: Logical troubleshooting guide for common synthesis issues.
References
Technical Support Center: Scaling Up N-Methyl-1-tosyl-1H-indol-4-amine Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of N-Methyl-1-tosyl-1H-indol-4-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to address common challenges encountered during production.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound.
Question: My tosylation of 4-aminoindole is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the tosylation of 4-aminoindole can stem from several factors. Firstly, the presence of moisture can hydrolyze the tosyl chloride, reducing its availability for the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents. Secondly, the choice of base and reaction temperature is crucial. Stronger bases like sodium hydride (NaH) are often more effective than milder bases like triethylamine (TEA) for deprotonating the indole nitrogen. However, the 4-amino group can also be deprotonated, leading to potential side reactions. A common issue is the formation of a cloudy precipitate, which could indicate the presence of unwanted salts or byproducts.[1] Consider a stepwise approach where the indole nitrogen is selectively tosylated under carefully controlled conditions. If the reaction is sluggish, gentle heating might improve the rate, but be cautious as higher temperatures can lead to product degradation.[2]
Question: I am observing the formation of multiple products during the N-methylation step. How can I improve the selectivity for the desired this compound?
Answer: The formation of multiple products during N-methylation is a common challenge. The primary cause is often over-methylation, leading to the formation of a quaternary ammonium salt at the 4-amino position. To mitigate this, use a stoichiometric amount of the methylating agent. Another potential issue is the methylation of the indole nitrogen if the tosyl protecting group is not fully installed or is labile under the reaction conditions.
Consider using less reactive but more selective methylating agents. While traditional reagents like methyl iodide are potent, they can be aggressive.[3] Greener alternatives like dimethyl carbonate (DMC) have been shown to be effective for N-methylation of indoles and can offer better control.[3][4] The choice of base and solvent system is also critical for controlling reactivity.
Question: What are the best practices for purifying this compound at a larger scale?
Answer: While flash column chromatography is a standard purification method at the lab scale, it can be a bottleneck during scale-up.[5] For larger quantities, consider crystallization as a more efficient and scalable purification technique. You may need to screen various solvent systems to find one that provides good solubility for the crude product at elevated temperatures and poor solubility at room temperature or below, allowing for selective precipitation of the pure compound. Recrystallization from a suitable solvent like petroleum ether has been reported for similar compounds.[5] If chromatography is unavoidable, explore techniques like medium pressure liquid chromatography (MPLC) which can handle larger sample loads.
Question: Are there any safety concerns I should be aware of when handling the reagents for this synthesis?
Answer: Yes, several safety precautions are necessary. Traditional methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3][6] Tosyl chloride is a corrosive solid and an irritant. Bases like sodium hydride are highly flammable and react violently with water. Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all recommended safety procedures.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the key steps in the synthesis of this compound. Please note that these are illustrative values and may require optimization for your specific setup and scale.
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Tosylation of 4-Aminoindole | 4-Aminoindole, TsCl, NaH | Anhydrous THF | 0 to RT | 2-4 | 75-85 |
| N-Methylation | 1-Tosyl-1H-indol-4-amine, CH₃I, K₂CO₃ | DMF | RT | 12-18 | 60-70 |
| Alternative N-Methylation | 1-Tosyl-1H-indol-4-amine, DMC, DBU | Dichloromethane | Reflux | 24-48 | 70-80 |
Detailed Experimental Protocol
This protocol outlines a potential synthetic route for this compound, starting from 4-aminoindole.
Step 1: Synthesis of 1-Tosyl-1H-indol-4-amine
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-aminoindole (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to yield 1-Tosyl-1H-indol-4-amine.
Step 2: Synthesis of this compound
-
To a solution of 1-Tosyl-1H-indol-4-amine (1.0 eq.) in dimethylformamide (DMF), add potassium carbonate (2.0 eq.) and methyl iodide (1.5 eq.).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. rsc.org [rsc.org]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Methyl-1-tosyl-1H-indol-4-amine NMR Spectrum Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in the NMR spectra of N-Methyl-1-tosyl-1H-indol-4-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My baseline is rolling or distorted. How can I fix this?
A rolling or distorted baseline in your NMR spectrum is a common artifact that can obscure weak signals and affect integration accuracy.[1] This is often caused by issues in the initial free induction decay (FID) signal.
Troubleshooting Steps:
-
Check Pulse Width: An incorrect pulse width, especially for concentrated samples, can lead to a distorted FID. If you suspect your sample is too concentrated, try reducing the pulse width (e.g., to 1 µs) and re-acquiring the spectrum.[1]
-
Adjust Acquisition Parameters: The issue might stem from the acquisition time being too short, causing a truncation of the FID. This can lead to "sinc wiggles" or baseline roll.[1] Try increasing the acquisition time.
-
Data Processing: Most NMR software has functions for baseline correction. Applying a baseline correction algorithm (e.g., polynomial fitting) after Fourier transformation can often flatten the baseline. Be cautious not to over-correct, which can distort peak shapes.
-
Sample Preparation: The presence of solid, undissolved material can contribute to broad background signals that manifest as a rolling baseline.[1] Ensure your sample is fully dissolved before acquisition. Filtering the sample can help remove particulate matter.[2]
Q2: I'm seeing broad or asymmetric peaks in my spectrum. What could be the cause?
Peak broadening or asymmetry can arise from several factors, ranging from sample properties to instrument settings.[3]
Troubleshooting Steps:
-
Shimming: Poor magnetic field homogeneity is a primary cause of broad and asymmetric peaks.[1][3] Carefully shim the spectrometer before acquiring your spectrum. Misadjusted Z1 and Z2 shims are common culprits for asymmetrically broadened peaks.[1]
-
Sample Concentration: Overly concentrated samples can lead to broadened signals due to increased viscosity or intermolecular interactions.[2][3] Diluting your sample may improve peak shape.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic ions (e.g., from residual catalysts) can cause significant line broadening.[2] Consider passing your sample through a small plug of silica gel or celite to remove these impurities.
-
Chemical Exchange: The amine proton (N-H) in your molecule can undergo chemical exchange, which often results in a broad signal. To confirm if a broad peak is from the amine proton, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The amine proton signal should disappear or significantly decrease in intensity due to H-D exchange.[3]
Q3: I have unexpected sharp singlets in my spectrum. What are they?
Unexpected sharp singlets are often due to residual solvents in your sample or NMR tube.
Troubleshooting Steps:
-
Identify Common Solvents: Compare the chemical shifts of the unknown singlets to a table of common NMR solvent impurities. For example, residual acetone often appears as a singlet around 2.17 ppm in CDCl₃, and residual grease can show up as a singlet around 0.86 ppm.
-
Properly Dry Glassware: Ensure your NMR tube and any glassware used for sample preparation are thoroughly dried to remove traces of cleaning solvents like acetone.[3]
-
Use High-Purity Solvents: Use high-purity deuterated solvents to minimize solvent-related impurity peaks.
Q4: The integration of my aromatic region doesn't match the expected number of protons. Why?
Inaccurate integration, especially in the aromatic region, can be misleading.
Troubleshooting Steps:
-
Check for Overlapping Peaks: The aromatic protons of the indole and tosyl groups in this compound resonate in a similar region (approximately 6.5-8.5 ppm). It's possible that some of these signals are overlapping. Higher field NMR instruments can provide better resolution.
-
Baseline Correction: A non-flat baseline will lead to incorrect integration. Ensure the baseline is properly corrected before integrating.
-
Relaxation Delay (d1): A recycle delay that is too short can lead to inaccurate integration, particularly for protons with long relaxation times (like some aromatic protons).[1] Increase the relaxation delay (d1) to at least 5 times the longest T1 of your protons of interest.
Expected Chemical Shifts for this compound
The following table summarizes the expected ¹H NMR chemical shift ranges for the different protons in this compound, based on typical values for similar structural motifs. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
| Proton Group | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Tosyl-CH₃ | 2.3 - 2.5 | Singlet | A characteristic sharp singlet for the methyl group on the tosyl moiety. |
| N-CH₃ | 2.8 - 3.2 | Singlet | The N-methyl group is deshielded by the adjacent nitrogen atom. |
| Amine-NH | Variable (broad) | Broad Singlet | The chemical shift is highly dependent on concentration and solvent. Can be confirmed by D₂O exchange. |
| Indole Protons | 6.5 - 7.8 | Multiplets | The protons on the indole ring will appear in the aromatic region, with their exact shifts and coupling patterns depending on the substitution. |
| Tosyl Aromatic Protons | 7.2 - 7.9 | Doublets (AA'BB' system) | The four protons on the tosyl group's benzene ring typically appear as two doublets. |
Experimental Protocols
Standard ¹H NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[2]
-
Dissolve in Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is of high purity.
-
Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can aid dissolution.[2]
-
Filter if Necessary: If any particulate matter is visible, filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube.[2]
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, unscratched 5 mm NMR tube.[2]
-
Cap and Label: Cap the NMR tube and label it clearly.
Visual Troubleshooting Workflows
References
methods for the deprotection or removal of the tosyl group from the indole nitrogen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the deprotection of the tosyl group from an indole nitrogen.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a tosyl group from an indole nitrogen?
The most prevalent methods for N-detosylation of indoles can be broadly categorized into basic hydrolysis, reductive cleavage, and nucleophilic displacement. Common reagents include potassium hydroxide (KOH), cesium carbonate (Cs₂CO₃), magnesium in methanol, and sodium naphthalenide.[1][2] The choice of method often depends on the specific substrate, the presence of other functional groups, and the desired reaction conditions (e.g., mildness, scalability).
Q2: My reaction is sluggish or incomplete. What are the likely causes?
Several factors can contribute to an incomplete reaction:
-
Steric Hindrance: Bulky substituents on the indole ring, particularly at the C2 and C7 positions, can impede the approach of the reagent.
-
Electron-Donating Groups: Electron-donating groups on the indole ring can decrease the acidity of the N-H proton, making the tosyl group a poorer leaving group.[1]
-
Insufficient Reagent: The stoichiometry of the deprotecting agent may be inadequate. It is often necessary to use a significant excess of the reagent.
-
Low Temperature: Many deprotection reactions require elevated temperatures to proceed at a reasonable rate.
-
Poor Solubility: The N-tosyl indole may have limited solubility in the chosen solvent system, reducing the effective concentration.[1]
Q3: I am observing significant byproduct formation. What are the common side reactions?
A common side reaction, particularly when using alcoholic solvents like methanol with a base, is the N-alkylation (e.g., N-methylation) of the resulting indole product.[3] This occurs because the deprotonated indole is a good nucleophile and can react with alkyl tosylates formed in situ. Using non-alcoholic solvents or phase-transfer catalysis can mitigate this issue.[2][4] With certain substrates, especially those bearing electron-withdrawing groups, other side reactions like hydrolysis of sensitive functional groups or Michael additions might be observed.[1]
Q4: How do substituents on the indole ring affect the deprotection reaction?
Electron-withdrawing groups (e.g., bromo, nitro, ester) on the indole ring generally facilitate the deprotection by increasing the acidity of the indole N-H and making the indolyl anion a better leaving group.[1] Conversely, electron-donating groups (e.g., methoxy, alkyl) can slow down the reaction.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion
Symptoms:
-
TLC or LC-MS analysis shows predominantly starting material.
-
The reaction does not proceed to completion even after extended reaction times.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient reagent | Increase the molar equivalents of the deprotecting agent. For basic hydrolysis, using 3 or more equivalents of base is common.[1] |
| Low reaction temperature | Increase the temperature. Some reactions may require refluxing for an extended period.[1] |
| Poor reagent activity | Ensure the reagent is fresh and has not degraded. For example, sodium naphthalenide is sensitive to air and moisture. |
| Inappropriate solvent | If solubility is an issue, consider a co-solvent system (e.g., THF/MeOH) or a different solvent altogether.[1] For instance, some N-tosyl indoles are more soluble in THF than in methanol alone. |
| Steric hindrance or unfavorable electronics | Switch to a more powerful deprotection method. If a mild base is ineffective, a reductive method like Mg/MeOH might be necessary. |
Issue 2: Formation of N-Alkylated Byproduct
Symptoms:
-
Mass spectrometry indicates the presence of a product with a mass corresponding to the indole plus an alkyl group (e.g., methyl, ethyl).
-
NMR spectroscopy shows signals for an N-alkyl group.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Use of alcoholic solvent with base | The reaction of the tosylate byproduct with the alcohol solvent generates an alkylating agent. Replace the alcoholic solvent with a non-alcoholic one like THF, dioxane, or DMF.[2] |
| Reaction of deprotected indole with tosylate byproduct | Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt) with KOH in a biphasic system (e.g., THF/water). This can minimize the formation of toxic alkyl p-toluenesulfonates.[4] |
Comparison of Common Deprotection Methods
| Method | Reagents | Typical Solvents | Temperature (°C) | Reaction Time (h) | Advantages | Disadvantages |
| Basic Hydrolysis (KOH) | KOH, Phase-Transfer Catalyst | THF, Water | 25 - 65 | 1 - 24 | Green, avoids toxic alkyl tosylates.[2][4] | Can be slow for electron-rich indoles. |
| Basic Hydrolysis (Cs₂CO₃) | Cs₂CO₃ | THF, MeOH | 0 - 65 | 0.5 - 48 | Very mild and efficient for a wide range of indoles.[1] | Can lead to N-methylation in methanol; Cs₂CO₃ is more expensive.[3] |
| Reductive Cleavage | Mg, MeOH | Methanol | Reflux | 2 - 8 | Effective for substrates resistant to basic hydrolysis. | Requires anhydrous conditions; not compatible with reducible functional groups. |
| Nucleophilic Displacement | Dilithium salt of thioglycolic acid | DMF | Ambient | 1 - 5 | Very efficient and convenient at room temperature.[2] | Requires preparation of the reagent; thiols have a strong odor. |
Detailed Experimental Protocols
Method 1: Deprotection using Cesium Carbonate in THF/Methanol
This method is particularly effective for a broad range of substituted indoles.[1]
Materials:
-
N-tosyl indole
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the N-tosyl indole (1.0 mmol) in a mixture of THF (10 mL) and MeOH (5 mL) at ambient temperature in a round-bottom flask equipped with a magnetic stir bar.
-
To this clear solution, add cesium carbonate (3.0 mmol, 3.0 equivalents).
-
Stir the resulting mixture at ambient temperature. For less reactive substrates (e.g., with electron-donating groups), the reaction mixture may be heated to reflux (approx. 65°C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
To the residue, add water (15 mL) and stir for 10 minutes.
-
Collect the solid product by filtration, wash with water (10 mL), and dry under vacuum.
-
If necessary, the crude product can be further purified by recrystallization or column chromatography.
Method 2: Deprotection using Potassium Hydroxide with Phase-Transfer Catalysis
This "green" method avoids the use of alcoholic solvents, thereby preventing the formation of N-alkylated byproducts.[4]
Materials:
-
N-tosyl indole
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst (PTC)
-
Tetrahydrofuran (THF)
-
Water
-
Standard glassware
Procedure:
-
In a round-bottom flask, dissolve the N-tosyl indole (1.0 mmol) in THF (10 mL).
-
Add a solution of KOH (5.0 mmol, 5.0 equivalents) in water (2 mL).
-
Add the phase-transfer catalyst, TBAB (0.1 mmol, 0.1 equivalents).
-
Stir the biphasic mixture vigorously at room temperature or heat to a gentle reflux.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
References
Validation & Comparative
Reactivity Face-Off: N-Methyl-1-tosyl-1H-indol-4-amine vs. Unprotected 4-amino-N-methylindole
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
The strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. The choice of protecting groups and the inherent reactivity of substituted indoles are critical considerations in the design of synthetic routes. This guide provides an in-depth comparison of the reactivity of two key indole intermediates: N-Methyl-1-tosyl-1H-indol-4-amine and its unprotected counterpart, 4-amino-N-methylindole. This analysis is supported by established principles of organic chemistry and illustrative experimental protocols to inform synthetic planning.
Executive Summary
The primary difference in reactivity between this compound and 4-amino-N-methylindole stems from the electronic nature of the substituents on the indole ring. The strongly electron-withdrawing N-tosyl group in the former significantly deactivates the indole system towards electrophilic attack, while the electron-donating amino group in the latter activates the ring, making it more susceptible to electrophilic substitution. This fundamental difference dictates the choice of reaction conditions and the types of transformations that can be successfully employed for each molecule.
Reactivity Comparison: A Tale of Two Indoles
The reactivity of the indole ring is governed by the electron density of the pyrrole moiety. The substituents at the N1 and C4 positions profoundly influence this electron density.
-
This compound: The tosyl group is a powerful electron-withdrawing group. By pulling electron density away from the indole nitrogen, it significantly reduces the overall electron density of the ring system. This deactivation makes the indole less nucleophilic and therefore less reactive towards electrophiles. However, the tosyl group can also serve as a useful protecting group and a directing group in certain reactions.[1][2]
-
4-amino-N-methylindole: In contrast, the amino group at the C4 position is a strong electron-donating group.[3] It increases the electron density of the benzene portion of the indole ring through resonance, thereby activating it towards electrophilic aromatic substitution. The N-methyl group on the indole nitrogen is a weak electron-donating group, further contributing to the overall electron-rich nature of the molecule.
The following diagram illustrates the opposing electronic effects of the N-tosyl and C4-amino groups on the indole nucleus.
Quantitative Reactivity Data (Illustrative)
Direct comparative quantitative data for the same reaction on both this compound and 4-amino-N-methylindole is scarce in the literature. However, we can extrapolate expected outcomes based on studies of similarly substituted indoles. The following table summarizes the anticipated reactivity in common synthetic transformations.
| Reaction Type | This compound | Unprotected 4-amino-N-methylindole | Rationale |
| Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) | Requires harsh conditions; substitution likely directed by the amino group, but overall reactivity is low.[4] | Reacts readily under mild conditions; substitution is directed by the strongly activating amino group.[3] | The N-tosyl group deactivates the ring, making electrophilic attack difficult. The unprotected amino group strongly activates the ring. |
| Acylation of the 4-Amino Group | Possible under standard conditions. The indole nitrogen is protected. | Can be chemoselective for the more nucleophilic 4-amino group over the indole nitrogen under controlled conditions.[5] | The primary amine is generally more nucleophilic than the indole nitrogen. |
| N-Alkylation of the Indole Nitrogen | Not applicable (already tosylated). | Can be achieved with alkyl halides in the presence of a base.[6][7] | The indole nitrogen of the unprotected amine is available for alkylation. |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Can participate in cross-coupling reactions at other positions if a suitable leaving group is present. The N-tosyl group is generally stable to these conditions.[8] | The free amino group can potentially interfere with the catalyst, requiring protection or specific catalytic systems.[9] | The N-tosyl group is a robust protecting group in many cross-coupling reactions. The free amine can coordinate to the metal catalyst. |
Experimental Protocols
The following are representative experimental protocols for reactions involving N-tosylated indoles and unprotected aminoindoles, illustrating the different conditions required.
Protocol 1: Acylation of an Unprotected Aminoindole (Illustrative)
This protocol describes a general procedure for the N-acylation of an aminoindole, which would be applicable to 4-amino-N-methylindole.
Reaction: Acetylation of 4-aminoindole derivative.
Procedure:
-
To a solution of the 4-aminoindole derivative (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a base such as triethylamine or pyridine (1.2 equiv).
-
The mixture is cooled to 0 °C, and acetic anhydride or acetyl chloride (1.1 equiv) is added dropwise.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-acetylated product.[10]
Protocol 2: Cross-Coupling of an N-Tosyl Bromoindole (Illustrative)
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction with an N-tosyl bromoindole, which demonstrates the utility of the N-tosyl group as a stable protecting group.
Reaction: Suzuki-Miyaura coupling of an N-tosyl-bromoindole with a boronic acid.
Procedure:
-
To a reaction vessel is added the N-tosyl-bromoindole (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as potassium carbonate or cesium carbonate (2.0 equiv).
-
A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added.
-
The mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by flash column chromatography to yield the coupled product.[8]
Logical Workflow for Synthetic Strategy
The choice between using this compound and 4-amino-N-methylindole depends on the desired synthetic outcome. The following diagram outlines a logical workflow for making this decision.
Conclusion
The reactivity of this compound and 4-amino-N-methylindole are diametrically opposed due to the electronic influence of the N-tosyl and 4-amino groups, respectively. The N-tosylated compound is significantly less reactive towards electrophiles, making it a suitable substrate for reactions where the indole ring's nucleophilicity needs to be attenuated or when the indole nitrogen requires protection. Conversely, the unprotected 4-amino-N-methylindole is highly activated towards electrophilic aromatic substitution, allowing for facile functionalization of the indole core under mild conditions. A thorough understanding of these reactivity differences is essential for the strategic design and successful execution of synthetic routes targeting complex indole-based molecules. Researchers should carefully consider the desired transformation to select the appropriate starting material, thereby optimizing reaction outcomes and minimizing unwanted side reactions.
References
- 1. Synthesis of Indole Analogues of the Natural Schweinfurthins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09133B [pubs.rsc.org]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 7. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of N-Methyl-1-tosyl-1H-indol-4-amine and Its Isomers: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of N-Methyl-1-tosyl-1H-indol-4-amine and its positional isomers. While the indole nucleus is a well-established pharmacophore present in numerous biologically active compounds, specific data on the N-methyl and N-tosyl substituted aminopyridine series requested is scarce, preventing a direct, data-driven comparison of their biological profiles.
The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern on the indole ring, including the position of the amino group and the nature of the substituents on the indole nitrogen and the amino group, plays a crucial role in determining the compound's pharmacological effects.
For instance, substitutions at the 3-position of the indole ring have been explored for various therapeutic applications. Studies on N-substituted indole-3-yl derivatives have shown potential anti-inflammatory, analgesic, and anticonvulsant activities. Furthermore, N-tosyl-indole derivatives have been investigated as tyrosinase inhibitors, with the tosyl group at the N-1 position significantly enhancing the inhibitory potential compared to unsubstituted indole thiosemicarbazones.
Similarly, modifications at other positions of the indole ring have led to the discovery of potent biological agents. For example, a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives have been identified as potent and selective 5-HT1D agonists. This highlights the importance of the substitution pattern on the indole nucleus in directing the biological activity towards specific molecular targets.
Despite the extensive research on indole derivatives, a direct comparison of the biological activity of this compound with its corresponding 2-, 3-, 5-, 6-, and 7-amino isomers is not available in the current body of scientific literature. To provide the requested detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams, dedicated preclinical studies would be required. Such studies would need to involve the synthesis of each isomer and their systematic evaluation in a panel of relevant biological assays.
Future Directions:
To elucidate the structure-activity relationship (SAR) and compare the biological profiles of N-Methyl-1-tosyl-1H-indol-amine isomers, the following experimental workflow is proposed:
Caption: Proposed workflow for the comparative biological evaluation of N-Methyl-1-tosyl-1H-indol-amine isomers.
This systematic approach would generate the necessary data to construct a comprehensive comparison guide, detailing the biological activities, potencies, and mechanisms of action of each isomer, thereby providing valuable insights for researchers, scientists, and drug development professionals. Without such dedicated studies, any comparison would remain speculative.
Validating the Purity of N-Methyl-1-tosyl-1H-indol-4-amine: A Comparative Guide to HPLC and LC-MS Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like N-Methyl-1-tosyl-1H-indol-4-amine is a critical step in the drug development pipeline. This guide provides a comparative overview of two primary analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We present detailed experimental protocols, comparative data, and an overview of an alternative method, Quantitative Nuclear Magnetic Resonance (qNMR), to offer a comprehensive resource for analytical scientists.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1][2][3] For this compound, a reversed-phase HPLC method is typically employed to separate the main compound from any potential impurities.
Experimental Protocol: HPLC
A typical HPLC protocol for the analysis of this compound is outlined below. This method is designed to provide robust separation of the analyte from potential process-related impurities and degradation products.
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 min, then 90% B for 5 min, then return to 10% B over 1 min and re-equilibrate for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile:Water (1:1) |
Data Presentation: HPLC Purity Analysis
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Table 2: Representative HPLC Purity Data for this compound
| Sample Lot | Retention Time (min) | Peak Area (%) | Purity (%) |
| Batch A | 99.85 | ||
| 12.5 (Main Peak) | 99.85 | ||
| 8.2 (Impurity 1) | 0.08 | ||
| 14.1 (Impurity 2) | 0.07 | ||
| Batch B | 99.52 | ||
| 12.5 (Main Peak) | 99.52 | ||
| 8.2 (Impurity 1) | 0.21 | ||
| 11.8 (Impurity 3) | 0.15 | ||
| 14.1 (Impurity 2) | 0.12 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing not only purity information but also molecular weight confirmation of the main peak and any detected impurities.[4][5][6] This technique is invaluable for identifying unknown impurities and confirming the structure of the target compound.
Experimental Protocol: LC-MS
The LC method for LC-MS analysis is often similar to the HPLC method, with potential modifications to ensure compatibility with the mass spectrometer's ion source.
Table 3: LC-MS Method Parameters
| Parameter | Specification |
| LC System | UHPLC system |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 min, then hold at 95% B for 2 min, then return to 5% B over 0.5 min and re-equilibrate for 2.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Sample Preparation | 0.1 mg/mL in Acetonitrile:Water (1:1) |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100-1000 |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
Data Presentation: LC-MS Purity and Impurity Identification
LC-MS data provides both the purity based on the total ion chromatogram (TIC) and the mass-to-charge ratio (m/z) of the main compound and impurities, which aids in their identification. The expected [M+H]⁺ for this compound (C₁₆H₁₆N₂O₂S) is approximately 317.10.
Table 4: Representative LC-MS Data for this compound
| Peak | Retention Time (min) | Area (%) | Observed [M+H]⁺ | Proposed Identity |
| Main Compound | 5.8 | 99.91 | 317.1035 | This compound |
| Impurity A | 4.2 | 0.05 | 163.0918 | 4-Amino-N-methylindole (de-tosylated) |
| Impurity B | 6.5 | 0.04 | 331.1191 | Oxidized product (+O) |
Comparison of HPLC and LC-MS for Purity Validation
| Feature | HPLC (UV Detection) | LC-MS |
| Primary Use | Quantitative purity assessment | Qualitative and quantitative purity, impurity identification |
| Selectivity | Based on chromatographic separation and UV absorbance | Based on chromatographic separation and mass-to-charge ratio |
| Sensitivity | Good, typically to ~0.05% | Excellent, often to <0.01% |
| Information Provided | Purity based on peak area percentage | Purity, molecular weight of main compound and impurities |
| Cost & Complexity | Lower cost, less complex | Higher cost, more complex |
Alternative Method: Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity of organic compounds without the need for a reference standard of the compound itself.[7][8][9][10] By integrating the signals of the target compound against a certified internal standard of known purity, a highly accurate and precise purity value can be obtained.[7] This technique is orthogonal to chromatographic methods and can provide a more "absolute" measure of purity.[7]
Experimental Protocol: qNMR
Table 5: qNMR Method Parameters
| Parameter | Specification |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic Anhydride (certified reference material) |
| Pulse Program | Standard 90° pulse with a long relaxation delay (e.g., 30s) |
| Number of Scans | 16 or higher for good signal-to-noise |
| Data Processing | Baseline correction, phasing, and integration of non-overlapping signals of the analyte and internal standard |
Data Presentation: qNMR Purity Calculation
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Table 6: Representative qNMR Purity Data
| Sample Lot | Calculated Purity (w/w %) |
| Batch A | 99.7% |
| Batch B | 99.4% |
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound.
Caption: Purity Validation Workflow.
References
- 1. moravek.com [moravek.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. novasolbio.com [novasolbio.com]
- 4. agilent.com [agilent.com]
- 5. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uccore.org [uccore.org]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Molecular Docking Analysis of Tosylated Indole Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of molecular docking studies on tosylated indole derivatives, offering insights into their potential as enzyme inhibitors. The inclusion of a tosyl group can significantly influence the binding affinity of a compound to its target protein. Here, we present a specific comparison of a tosylated indole derivative and its non-tosylated precursor, alongside a general methodology for such comparative studies.
Data Presentation: Comparative Docking Scores
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction, often expressed as a docking score. A more negative score typically indicates a stronger binding affinity.
The following table summarizes the docking scores for a tosylated indole derivative and its hydroxy analog against tyrosinase, a key enzyme in melanin production.[1]
| Compound ID | Chemical Name | Target Protein (PDB ID) | Docking Score (kcal/mol) |
| 1 | 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonate | Tyrosinase (3NM8) | -10.86 |
| 2 | 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl alcohol (hydroxy analog) | Tyrosinase (3NM8) | -8.71 |
Data sourced from a study on a novel indole derivative containing a tosyl moiety.[1]
The introduction of the tosyl group in Compound 1 resulted in a more favorable docking score, with a difference of -2.15 kcal/mol compared to its non-tosylated counterpart, Compound 2 .[1] This suggests that the tosyl group enhances the binding affinity to the tyrosinase active site.[1] The tosyl group in the more stable complex engages in several interactions with amino acid residues, in contrast to the single interaction of the hydroxyl group in the less stable complex.[1]
Experimental Protocols: Molecular Docking Methodology
The following protocol outlines a typical workflow for comparative molecular docking studies.
1. Preparation of the Target Protein:
-
The three-dimensional crystal structure of the target protein is obtained from a protein database such as the Protein Data Bank (PDB). For the data presented above, the crystal structure of tyrosinase from Bacillus megaterium (PDB ID: 3NM8) was used.[1]
-
The protein structure is prepared for docking by removing water molecules, adding polar hydrogens, and assigning charges. This is a crucial step to ensure the protein is in a chemically correct state for the simulation.
2. Ligand Preparation:
-
The 3D structures of the N-Methyl-1-tosyl-1H-indol-4-amine derivatives and their analogs are constructed using a molecular modeling software.
-
The ligands are then energetically minimized to obtain a stable conformation.
-
Rotatable bonds within the ligands are defined to allow for flexibility during the docking process.
3. Molecular Docking Simulation:
-
A molecular docking program, such as AutoDock, is used to perform the simulations.[2]
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.
-
The docking algorithm explores various conformations and orientations of the ligand within the active site, and a scoring function is used to estimate the binding affinity for each pose.
-
The pose with the lowest binding energy is typically considered the most likely binding mode.
4. Analysis of Results:
-
The docking scores of the different derivatives are compared to determine their relative binding affinities.
-
The binding poses of the most potent derivatives are visualized to identify key interactions with the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions.
Visualizations
Experimental Workflow for Comparative Molecular Docking
References
- 1. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent [mdpi.com]
- 2. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of N-Methyl-1-tosyl-1H-indol-4-amine as a Synthetic Precursor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Methyl-1-tosyl-1H-indol-4-amine is a versatile synthetic precursor employed in the construction of various indole-containing molecules of interest in medicinal chemistry and materials science. This guide provides an objective comparison of its performance against an alternative synthetic strategy for the preparation of a key intermediate, 4-amino-1-methylindole. The comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate pathway for their synthetic goals.
Introduction to this compound
This compound features a tosyl group protecting the indole nitrogen. This protecting group strategy is common in indole synthesis as it enhances stability, allows for selective reactions at other positions, and can direct lithiation. The methyl group at the 4-amino position and the indole core itself are important pharmacophores found in numerous biologically active compounds. The efficacy of this precursor is primarily determined by the ease of its subsequent reactions and the efficiency of the final deprotection step to unveil the free amine.
Comparative Synthesis of 4-Amino-1-methylindole
To assess the efficacy of this compound, we compare a hypothetical two-step synthesis of 4-amino-1-methylindole starting from this precursor with a documented alternative synthesis starting from 1-methyl-4-nitro-1H-indole.
Route 1: Deprotection of this compound (Hypothetical)
This route involves the removal of the tosyl protecting group from the commercially available this compound. While a specific reaction for this exact substrate is not detailed in the searched literature, a general and mild method for the deprotection of N-tosylated indoles using cesium carbonate in a mixture of THF and methanol has been reported.[1]
Route 2: Reduction of 1-Methyl-4-nitro-1H-indole
This established method involves the reduction of a nitro group to an amine. A detailed protocol for the synthesis of 1-methyl-1H-indol-4-amine from 1-methyl-4-nitro-1H-indole using reduced iron powder and hydrochloric acid in ethanol is available.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1 (Hypothetical via Deprotection) | Route 2 (via Nitro Reduction) |
| Starting Material | This compound | 1-Methyl-4-nitro-1H-indole |
| Key Transformation | N-Tosyl Deprotection | Nitro Group Reduction |
| Reagents | Cesium Carbonate, THF, Methanol | Reduced Iron Powder, Conc. HCl, Ethanol |
| Reaction Time | Not specified (typically hours) | 1 hour at reflux |
| Reported Yield | Not available for this specific substrate | 85% |
| Work-up | Evaporation, addition of water, filtration | Neutralization with ammonia, filtration, extraction |
| Purity of Product | Dependent on reaction completion and work-up | Gray solid, m.p. 95-96 °C |
Experimental Protocols
Route 1: General Protocol for N-Tosyl Deprotection
Disclaimer: The following is a general procedure adapted from the literature for the deprotection of N-tosyl indoles and has not been specifically reported for this compound.
To a solution of this compound in a 2:1 mixture of THF and methanol, 3 equivalents of cesium carbonate are added. The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC or HPLC. The solvent is then removed under reduced pressure. Water is added to the residue, and the mixture is stirred. The solid product, 4-amino-1-methylindole, is collected by filtration, washed with water, and dried.[1]
Route 2: Synthesis of 1-Methyl-1H-indol-4-amine from 1-Methyl-4-nitro-1H-indole
Reduced iron powder (3.36 g, 60 mmol) is added in portions to a boiling solution of 1-methyl-4-nitro-1H-indole (40 mmol) in ethanol (100 mL) containing concentrated hydrochloric acid (5 mL). The resulting suspension is refluxed for 1 hour. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and neutralized with ammonia. The iron residue is removed by filtration and washed with ethanol. The filtrate is concentrated, and the residue is taken up in ethyl acetate. The organic layer is washed with brine and water, dried over magnesium sulfate, and the solvent is evaporated to yield 1-methyl-1H-indol-4-amine as a gray solid.
Efficacy Assessment
Advantages of using this compound:
-
Orthogonal Reactivity: The tosyl-protected amine allows for a wide range of reactions to be performed on other parts of the indole nucleus without affecting the amino group. This is particularly useful in multi-step syntheses.
-
Stability: The tosyl group enhances the stability of the indole ring, which can be beneficial for reactions that require harsh conditions.
-
Direct Availability: The precursor is commercially available, saving synthetic steps if the tosyl-protected form is required for subsequent transformations.
Disadvantages:
-
Additional Step: The need for a deprotection step adds to the overall number of synthetic operations.
-
Atom Economy: The introduction and removal of a protecting group decrease the overall atom economy of the synthesis.
-
Cost: The protected precursor may be more expensive than the unprotected amine or its nitro precursor.
Comparison with the Alternative Route:
The synthesis of 4-amino-1-methylindole via the reduction of the corresponding nitro compound is a more direct approach, offering a high yield in a single step from a readily accessible precursor. This method is likely to be more cost-effective and have a better atom economy for the direct synthesis of the target amine.
However, the choice of precursor ultimately depends on the overall synthetic strategy. If modifications to the indole ring are required before the introduction of the free amino group, starting with the N-tosyl protected version offers significant advantages in terms of chemoselectivity and stability.
Logical Workflow for Precursor Selection
Caption: Decision workflow for selecting a synthetic precursor.
Conclusion
This compound serves as a valuable, albeit specialized, synthetic precursor. Its primary advantage lies in scenarios requiring the protection of the indole nitrogen and the 4-amino group to allow for selective functionalization at other positions of the indole core. For the direct synthesis of 4-amino-1-methylindole, the reduction of 1-methyl-4-nitro-1H-indole appears to be a more efficient and economical route. The choice of precursor should therefore be guided by the overall synthetic plan and the specific transformations required to achieve the final target molecule. Researchers should weigh the benefits of protection and enhanced stability against the additional steps and potential cost implications.
References
Benchmarking N-Methyl-1-tosyl-1H-indol-4-amine: A Comparative Analysis Against Established Kinase Inhibitors in the MAPK/ERK Pathway
For distribution to: Researchers, scientists, and drug development professionals.
Abstract:
This guide provides a comparative analysis of a novel compound, N-Methyl-1-tosyl-1H-indol-4-amine, against established kinase inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Due to the novelty of this compound, this document presents a hypothetical benchmarking study, outlining the requisite experimental framework and showcasing expected data formats for such a comparative analysis. The established inhibitors included for comparison are Trametinib (a MEK1/2 inhibitor), Selumetinib (a MEK1/2 inhibitor), and Ulixertinib (an ERK1/2 inhibitor). The objective is to furnish researchers with a comprehensive template for evaluating novel kinase inhibitors.
Introduction to the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[1][2] The core of this pathway consists of a three-tiered kinase cascade: a MAPK kinase kinase (e.g., RAF), a MAPK kinase (MEK1/2), and a MAPK (ERK1/2).[1] Inhibition of key kinases in this pathway, such as MEK1/2 and ERK1/2, has proven to be a successful strategy in cancer therapy.[1][2][]
Diagram 1: The MAPK/ERK Signaling Pathway
References
Safety Operating Guide
Proper Disposal of N-Methyl-1-tosyl-1H-indol-4-amine: A Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our environment. This document provides essential procedural guidance for the proper disposal of N-Methyl-1-tosyl-1H-indol-4-amine, a compound utilized by researchers and scientists in drug development. Adherence to these protocols is critical due to the potential hazards associated with this class of chemicals.
This compound is classified within chemical families including aromatic amines and sulfonamides. Aromatic amines, as a class, are recognized for their potential toxicity and harmful environmental effects if not handled and disposed of correctly.[1] Therefore, this compound must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2] Ensure that an eyewash station and safety shower are readily accessible.[3]
Step-by-Step Disposal Protocol
The primary and mandated method for disposing of this compound is through a licensed hazardous waste disposal company.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[4][6]
Step 1: Waste Segregation and Collection
-
Isolate the Waste: Keep this compound waste separate from all other chemical waste streams to prevent potentially hazardous reactions.[4]
-
Use a Designated, Compatible Container: Collect the solid waste in a clearly labeled, sealable container made of a material compatible with aromatic amines. The container must be in good condition and free from contamination.
-
Labeling: The waste container must be clearly and accurately labeled with the full chemical name: "this compound" and appropriate hazard symbols.
Step 2: Storage of Chemical Waste
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[4][7]
-
Avoid Incompatibles: Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
Step 3: Arranging for Professional Disposal
-
Contact a Licensed Waste Disposal Service: Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts with licensed hazardous waste disposal companies. Contact them to arrange for a pickup.[4][8]
-
Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) for the compound or related compounds and an accurate inventory of the waste.
-
Follow Institutional Protocols: Adhere strictly to your institution's specific protocols for chemical waste pickup, including any internal paperwork or manifesting requirements.[8]
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and prevent others from entering. If the spill is small, and you are trained to do so, use an inert absorbent material to contain it. Place the absorbed material into a sealed, labeled hazardous waste container. For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant research environment.
References
Personal protective equipment for handling N-Methyl-1-tosyl-1H-indol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, storage, and disposal of N-Methyl-1-tosyl-1H-indol-4-amine (CAS No. 100557-17-3). Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, this document offers general guidance based on the safety protocols for structurally related aromatic tosylamides and substituted indoles.
It is imperative to obtain the specific Safety Data Sheet (SDS) from your supplier for comprehensive and accurate safety information before handling this chemical. The information presented here should be used as a preliminary safety reference in conjunction with established laboratory safety practices.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure risk. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or dust particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact. Glove integrity should be checked before and during use. |
| Body Protection | A laboratory coat or chemical-resistant apron | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges | Recommended when handling the powder outside of a fume hood or in case of insufficient ventilation to prevent inhalation of dust. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid form or preparing solutions.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Safe Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers. If possible, use a weighing enclosure or a fume hood.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from strong oxidizing agents, strong acids, and acid chlorides.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid residue, contaminated labware (e.g., weighing paper, pipette tips), and contaminated PPE in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a properly labeled, sealed hazardous waste container. Do not dispose of it down the drain.
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent, and collect the rinsate as hazardous waste.
-
Final Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
